cyclo(Leu-Leu)
Description
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Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
(3R,6R)-3,6-bis(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m1/s1 |
InChI Key |
XWYXUMDVQIOAPR-NXEZZACHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of cyclo(Leu-Leu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Leu-Leu), a cyclic dipeptide, is a member of the 2,5-diketopiperazine (DKP) class of natural products. These compounds are secondary metabolites produced by a variety of organisms, including bacteria, fungi, and marine invertebrates. Possessing a rigid cyclic structure, cyclo(Leu-Leu) and its analogs exhibit a range of interesting biological activities, making them a subject of considerable interest in the fields of chemical biology and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to cyclo(Leu-Leu), with a focus on its potential as a quorum sensing inhibitor and a glycosidase inhibitor.
Chemical Properties and Structure
Cyclo(Leu-Leu), systematically named (3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione, is a chiral molecule formed from the condensation of two L-leucine amino acid residues. Its rigid bicyclic structure is responsible for its distinct physicochemical properties.
Table 1: Chemical and Physical Properties of cyclo(Leu-Leu)
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| CAS Number | 952-45-4 | |
| Appearance | White powder | [2] |
| Melting Point | 280.0 °C | |
| Boiling Point | 445.2 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [3] |
| SMILES | CC(C)C[C@H]1C(=O)N--INVALID-LINK--CC(C)C |
Experimental Protocols
Synthesis of cyclo(Leu-Leu)
This protocol is adapted from methods for the synthesis of similar cyclic dipeptides.
Materials:
-
L-leucine
-
Ethylene (B1197577) glycol
-
Inert gas (e.g., Nitrogen or Argon)
-
Ethanol (B145695) (for recrystallization)
-
Reaction flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a reaction flask, add L-leucine.
-
Add ethylene glycol to the flask.
-
Flush the reaction vessel with an inert gas.
-
Heat the reaction mixture to 180°C and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture and store at 4°C overnight to allow for precipitation.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization from ethanol to yield white crystals of cyclo(Leu-Leu).
Purification of cyclo(Leu-Leu)
1. Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel
-
Mobile Phase: A gradient of ethyl acetate in hexane (B92381) (e.g., 0% to 50% ethyl acetate).
-
Procedure:
-
Dissolve the crude cyclo(Leu-Leu) in a minimal amount of the initial mobile phase.
-
Load the solution onto a silica gel column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
2. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (e.g., 10% to 90% acetonitrile).
-
Detection: UV at 214 nm.
-
Procedure:
-
Dissolve the partially purified cyclo(Leu-Leu) in the initial mobile phase.
-
Inject the solution onto the HPLC column.
-
Run the gradient and collect the peak corresponding to cyclo(Leu-Leu).
-
Lyophilize the collected fraction to obtain the pure compound.
-
Analysis of cyclo(Leu-Leu)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃)
-
Procedure:
-
Dissolve a small amount of purified cyclo(Leu-Leu) in CDCl₃.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
The spectra should be consistent with the structure of (3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione.
-
2. Mass Spectrometry (MS):
-
Ionization Method: Electrospray Ionization (ESI)
-
Procedure:
-
Dissolve a small amount of purified cyclo(Leu-Leu) in a suitable solvent (e.g., methanol).
-
Infuse the solution into the mass spectrometer.
-
The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 227.17.
-
Biological Activities and Signaling Pathways
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. Many pathogenic bacteria use QS to coordinate the expression of virulence factors. Cyclic dipeptides, including cyclo(Leu-Leu) and its analogs, have been shown to interfere with QS systems, making them attractive candidates for the development of anti-virulence agents. The general mechanism involves the inhibition of signal molecule binding to their cognate receptors.
Caption: Quorum sensing inhibition by cyclo(Leu-Leu).
The diagram illustrates how cyclo(Leu-Leu) can act as a competitive inhibitor, preventing the binding of native autoinducer molecules to their receptor proteins. This disruption of the signaling cascade leads to the downregulation of virulence gene expression.
Glycosidase Inhibition
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. They are involved in numerous biological processes, and their inhibition has therapeutic potential in areas such as diabetes, viral infections, and cancer. Cyclo(Leu-Leu) has been identified as a glycosidase inhibitor. The mechanism of inhibition likely involves the mimicry of the transition state of the glycosidic bond cleavage.
Caption: Glycosidase inhibition by cyclo(Leu-Leu).
This diagram depicts how cyclo(Leu-Leu), acting as a transition state analog, can bind tightly to the active site of a glycosidase. This binding forms a stable, inactive enzyme-inhibitor complex, thereby preventing the natural substrate from binding and being hydrolyzed.
Conclusion
Cyclo(Leu-Leu) is a fascinating cyclic dipeptide with well-defined chemical properties and significant biological potential. Its ability to interfere with bacterial quorum sensing and inhibit glycosidase activity positions it as a valuable lead compound for the development of novel therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, purify, and further investigate the properties and applications of this promising molecule. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by cyclo(Leu-Leu) to fully realize its therapeutic potential.
References
cyclo(Leu-Leu) CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclo(Leu-Leu), a cyclic dipeptide with emerging interest in various scientific fields. This document details its chemical properties, known biological activities, and provides generalized experimental protocols and potential signaling pathways based on current research on related compounds.
Core Compound Details
Cyclo(Leu-Leu), also known as (3S,6S)-3,6-diisobutylpiperazine-2,5-dione, is a cyclic dipeptide formed from the condensation of two L-leucine amino acid residues.
| Property | Value | Citation |
| CAS Number | 952-45-4 | |
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.32 g/mol |
It is important to note that while the CAS number 952-45-4 specifically refers to the (3S,6S) stereoisomer, the term cyclo(Leu-Leu) is sometimes used more broadly in commercial listings. For scientific accuracy, specifying the stereochemistry is crucial.
Biological Activities and Potential Applications
Cyclo(Leu-Leu) is a secondary metabolite found in various fungi and bacteria. While research specifically on cyclo(Leu-Leu) is not as extensive as for other cyclic dipeptides, preliminary studies and research on structurally similar compounds suggest a range of potential biological activities.
Known and Potential Biological Activities:
-
Glycosidase Inhibitor: Some studies have indicated that cyclo(Leu-Leu) may act as a glycosidase inhibitor, suggesting potential applications in studying and modulating carbohydrate metabolism.
-
Quorum Sensing (QS) Inhibition: While detailed mechanisms for cyclo(Leu-Leu) are still under investigation, many cyclic dipeptides are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. This suggests that cyclo(Leu-Leu) could be a candidate for the development of novel anti-pathogenic agents that disarm bacteria rather than killing them, potentially reducing the development of antibiotic resistance.
-
Antimicrobial and Antifungal Activity: As a class of compounds, cyclic dipeptides are known to exhibit a broad range of antimicrobial and antifungal properties. The specific spectrum and efficacy of cyclo(Leu-Leu) are areas of ongoing research.
-
Cytotoxic Activity: Research into related cyclic dipeptides, such as cyclo(Ile-Leu), has shown cytotoxic effects against various cancer cell lines. This suggests that cyclo(Leu-Leu) warrants investigation for its potential as an anticancer agent.
Experimental Protocols
Detailed experimental protocols specifically for cyclo(Leu-Leu) are limited in publicly available literature. However, the following are generalized methodologies for the isolation, purification, and biological activity assessment of cyclic dipeptides, which can be adapted for the study of cyclo(Leu-Leu).
Isolation and Purification of cyclo(Leu-Leu) from Fungal Cultures
This protocol provides a general method for the extraction and purification of cyclic dipeptides from fungal sources.
Experimental Workflow for Isolation and Purification
Quorum Sensing Inhibition Assay (Violacein Inhibition)
This assay is a common method to screen for QS inhibitors using the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) in a QS-dependent manner.
Experimental Workflow for Violacein Inhibition Assay
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.
Experimental Workflow for MTT Cytotoxicity Assay
Signaling Pathways
The precise signaling pathways modulated by cyclo(Leu-Leu) are not yet well-defined. However, based on the activities of related cyclic dipeptides, a likely target is the bacterial quorum sensing (QS) system.
Hypothesized Quorum Sensing Inhibition Pathway
Many cyclic dipeptides are known to act as antagonists of QS receptors. In Gram-negative bacteria, this often involves interference with the LuxR-type receptors, which are transcriptional regulators that bind to acyl-homoserine lactone (AHL) autoinducers.
In this proposed pathway, cyclo(Leu-Leu) may act as a competitive inhibitor of the LuxR-type receptor, preventing the binding of the native AHL autoinducer. This would lead to the downregulation of genes responsible for virulence factor production and biofilm formation, thereby attenuating the pathogenicity of the bacteria. Further research is required to validate this specific mechanism for cyclo(Leu-Leu).
Conclusion
Cyclo(Leu-Leu) is a naturally occurring cyclic dipeptide with potential for a range of biological activities, including quorum sensing inhibition and cytotoxicity. While research specifically focused on this compound is still in its early stages, the established methodologies and known mechanisms of action for related cyclic dipeptides provide a solid framework for future investigation. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the therapeutic and scientific potential of cyclo(Leu-Leu).
A Technical Guide to the Natural Sources and Analysis of Cyclo(L-Leucyl-L-Leucyl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cyclo(L-Leucyl-L-Leucyl), a cyclic dipeptide (CDP) or 2,5-diketopiperazine (DKP), focusing on its natural origins, biological significance, and the methodologies required for its study. CDPs are a class of secondary metabolites produced by a wide array of organisms and are of significant interest due to their diverse and potent biological activities.[1] Cyclo(Leu-Leu) and its analogs, characterized by a stable piperazine-2,5-dione ring, exhibit antimicrobial, antiviral, and cell-signaling properties, making them promising candidates for therapeutic development.[2][3]
Natural Sources of Cyclo(Leu-Leu) and Related Diketopiperazines
Cyclo(Leu-Leu) and its isomers have been isolated from a diverse range of microorganisms, including bacteria, fungi, and actinomycetes, thriving in both terrestrial and marine environments.[4][5] These compounds are often produced as secondary metabolites and can play roles in chemical defense, symbiosis, and cell-to-cell communication. While specific yield data for cyclo(Leu-Leu) is often context-dependent and not always published, the following table summarizes known microbial sources.
| Source Organism Category | Specific Species/Strain | Source Type | Observed Concentration / Biological Context | References |
| Bacteria | Lactobacillus plantarum | Food-associated | Identified in culture filtrate; exhibits antiviral and antibacterial activity. | [3][6][7] |
| Bacillus amyloliquefaciens | Marine / Rhizosphere | Mitigates biofilm formation and virulence in Listeria monocytogenes. | [8] | |
| Pseudomonas sesami BC42 | Plant-associated | Produces cyclo(L-Leu-L-Pro) and other isomers that inhibit fungal growth. 100 µg/mL showed significant antifungal activity. | [9][10] | |
| Streptomyces sp. | Marine / Soil | Known producers of various bioactive diketopiperazines, including cyclo(Leu-Pro). | [4][9][11] | |
| Achromobacter xylosoxidans | Environmental | Produces cyclo(L-Leu-L-Pro) which inhibits aflatoxin production in Aspergillus parasiticus with an IC50 of 0.20 mg/mL. | [11] | |
| Fungi | Alternaria alternata | Plant Pathogen | A known source of proline-containing diketopiperazines like maculosin, an analog of cyclo(Leu-Pro). | [4][5] |
| Penicillium oxalicum | Soil / Food | A known producer of various cyclic dipeptides. | [1] | |
| Aspergillus versicolor TS08 | Marine Sponge-associated | Produces various bioactive metabolites; related species are known DKP producers. | [12] | |
| Other | Wine (various) | Fermented Beverage | Cyclo(Leu-Pro) has been quantified in various Greek wines, with concentrations ranging from 0.1 to 1 mg/L. | [13] |
Biological Activities and Signaling Pathways
Cyclic dipeptides are recognized as important signaling molecules, particularly in microbial communication systems like quorum sensing (QS).[14][15] These molecules can modulate gene expression, influencing processes such as biofilm formation, virulence factor production, and antibiotic resistance.[14][15][16]
While the precise signaling cascade for cyclo(Leu-Leu) is an area of ongoing research, the pathways modulated by structurally similar CDPs offer a valuable model. For instance, cyclo(Phe-Pro), a well-studied CDP produced by Vibrio vulnificus, acts as a QS signal to confer resistance against oxidative stress.[17] It triggers a complex regulatory cascade involving ToxR, LeuO, and the master stress regulator RpoS.[2][17] This pathway illustrates how a CDP can act as an external cue to prepare the bacterial population for environmental challenges.
Caption: CDP signaling pathway in V. vulnificus leading to oxidative stress resistance.[17][18]
Experimental Protocols: Isolation and Identification
The recovery and characterization of cyclo(Leu-Leu) from natural sources is a multi-step process requiring careful extraction and purification followed by robust analytical techniques. The general workflow is applicable to most microbial cultures.
Caption: Workflow for the isolation and identification of cyclo(Leu-Leu) from cultures.
Detailed Methodology:
-
Microbial Culture and Extraction:
-
Cultivation: Inoculate the desired microbial strain (e.g., Lactobacillus plantarum, Streptomyces sp.) into a suitable liquid medium (e.g., MRS broth, ISP2 broth).[6] Incubate under optimal growth conditions (temperature, agitation, time).
-
Separation: After the incubation period, separate the microbial cells from the culture broth via filtration or centrifugation. The target compounds may be in the supernatant or within the cells.
-
Extraction: Extract the cell-free supernatant (or lysed cells) multiple times with an organic solvent of intermediate polarity, such as ethyl acetate (B1210297).[19] Combine the organic phases.
-
-
Purification and Fractionation:
-
Concentration: Remove the organic solvent from the pooled extracts under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography: Subject the crude extract to silica (B1680970) gel column chromatography.[19] Elute with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate the extract into fractions.[19]
-
Fraction Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing compounds with the expected polarity.[19]
-
High-Performance Liquid Chromatography (HPLC): For final purification, subject the promising fractions to preparative or semi-preparative HPLC, typically using a C18 column with a water-acetonitrile or water-methanol mobile phase.[7][19]
-
-
Structural Elucidation and Quantification:
-
Mass Spectrometry (MS): Analyze the purified compound using Mass Spectrometry (e.g., GC-MS or LC-MS) to determine its molecular weight and fragmentation pattern, which provides clues to its structure.[13][19][20]
-
Nuclear Magnetic Resonance (NMR): Confirm the precise chemical structure, including stereochemistry, using 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectroscopy.[19]
-
Quantification: For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[20] A calibration curve is generated using a pure analytical standard of cyclo(Leu-Leu) to determine its concentration in the original culture.[20]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 10. [PDF] Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare | Semantic Scholar [semanticscholar.org]
- 11. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological active metabolite cyclo (L-Trp-L-Phe) produced by South China Sea sponge Holoxea sp. associated fungus Aspergillus versicolor strain TS08 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biosynthesis of cyclo(Leu-Leu) in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-leucyl-L-leucyl), often abbreviated as cyclo(Leu-Leu), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products. These molecules are of significant interest to the scientific and pharmaceutical communities due to their structural rigidity, stability against enzymatic degradation, and diverse biological activities, including antimicrobial and antitumor properties. In fungi, the biosynthesis of cyclo(Leu-Leu) is a complex process primarily attributed to two distinct enzymatic pathways: the Non-Ribosomal Peptide Synthetase (NRPS) machinery and the more recently characterized Cyclodipeptide Synthases (CDPSs). This technical guide provides a comprehensive overview of the current understanding of these biosynthetic routes in fungi, detailing the enzymatic mechanisms, genetic basis, and regulatory aspects. It also includes a compilation of available quantitative data for related compounds, detailed experimental protocols for the study of these pathways, and visual representations of the key processes to facilitate a deeper understanding for research and drug development purposes.
Introduction to cyclo(Leu-Leu) and its Significance
Cyclo(Leu-Leu) is a heterocyclic organic molecule formed from the condensation of two L-leucine amino acid residues. As a member of the DKP family, it shares a conserved piperazine-2,5-dione core structure. Fungi, including species of Aspergillus and Penicillium, are known producers of a vast array of secondary metabolites, with DKPs being a prominent class. The biological activities of cyclo(Leu-Leu) and other DKPs make them attractive scaffolds for the development of novel therapeutic agents. Understanding their biosynthesis is crucial for harnessing their full potential through synthetic biology and metabolic engineering approaches.
Biosynthetic Pathways of cyclo(Leu-Leu) in Fungi
Fungi have evolved sophisticated enzymatic systems to produce cyclodipeptides like cyclo(Leu-Leu). The two primary pathways identified to date are mediated by Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).
Non-Ribosomal Peptide Synthetase (NRPS) Pathway
NRPSs are large, multidomain enzymes that act as molecular assembly lines to synthesize peptides without the use of ribosomes. In fungi, NRPSs are a major route for the production of complex peptides, including many DKPs.
Mechanism of NRPS-mediated cyclo(Leu-Leu) Synthesis:
The biosynthesis of a dipeptide by an NRPS generally involves the following steps:
-
Adenylation (A) domain: Selects and activates the specific amino acid (in this case, L-leucine) by hydrolyzing ATP to form an aminoacyl-AMP intermediate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated aminoacyl group is then transferred to the thiol group of a 4'-phosphopantetheine (B1211885) (Ppant) arm attached to the T domain.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between two successively loaded amino acids on adjacent T domains.
-
Cyclization and Release: In many fungal NRPSs, the cyclization and release of the dipeptide to form the DKP is not catalyzed by a canonical thioesterase (TE) domain as is common in bacteria. Instead, a specialized terminal Condensation (CT) domain or a unique couplet of a C domain and a T domain is responsible for the intramolecular cyclization and release of the final cyclo(Leu-Leu) product. This has been particularly noted in the biosynthesis of other fungal DKPs like gliotoxin (B1671588) in Aspergillus fumigatus.[1][2]
While a specific NRPS dedicated solely to cyclo(Leu-Leu) production has yet to be fully characterized, the genomic era has revealed numerous NRPS gene clusters in fungi, many of which are predicted to synthesize DKPs.[3][4]
Diagram of the NRPS-mediated cyclo(Leu-Leu) Biosynthesis Pathway:
Caption: NRPS-mediated biosynthesis of cyclo(Leu-Leu).
Cyclodipeptide Synthase (CDPS) Pathway
CDPSs represent a more streamlined, tRNA-dependent pathway for cyclodipeptide synthesis. These enzymes utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates.
Mechanism of CDPS-mediated cyclo(Leu-Leu) Synthesis:
The catalytic cycle of a CDPS involves a ping-pong mechanism:
-
Binding of the first L-leucyl-tRNALeu: The CDPS binds the first charged tRNA molecule.
-
Acyl-enzyme intermediate formation: The L-leucyl moiety is transferred from the tRNA to a conserved serine residue in the active site of the CDPS, forming a covalent acyl-enzyme intermediate. The deacylated tRNA is then released.
-
Binding of the second L-leucyl-tRNALeu: A second charged tRNA molecule binds to the enzyme.
-
Dipeptide formation: The amino group of the second L-leucine attacks the carbonyl carbon of the enzyme-bound L-leucine, forming a dipeptidyl-enzyme intermediate.
-
Cyclization and Release: The N-terminal amino group of the dipeptide then attacks the ester bond linking the dipeptide to the enzyme, leading to intramolecular cyclization and the release of cyclo(Leu-Leu).
Recent genomic analyses have identified a class of CDPSs (Type I) exclusively in the fungal genus Fusarium, which have been experimentally shown to produce cyclodipeptides such as cyclo(Leu-Ile) and cyclo(Pro-Leu).[3] This strongly suggests that a homologous CDPS is likely responsible for cyclo(Leu-Leu) synthesis in other fungal species.
Diagram of the CDPS-mediated cyclo(Leu-Leu) Biosynthesis Pathway:
Caption: CDPS-mediated biosynthesis of cyclo(Leu-Leu).
Quantitative Data
While specific quantitative data for cyclo(Leu-Leu) synthase from a fungal source is limited in the current literature, data from related fungal cyclopeptide synthetases can provide valuable context for researchers.
| Compound | Producing Organism (Expression Host) | Enzyme System | Titer/Yield | Reference |
| Beauvericin | Aspergillus niger (heterologous) | NRPS (Beauvericin Synthetase) | ~600 mg/L | [5] |
| Bassianolide | Aspergillus niger (heterologous) | NRPS (Bassianolide Synthetase) | ~350 mg/L | [5] |
| Hexa-bassianolide | Aspergillus niger (heterologous, engineered) | Hybrid NRPS | 1.3 g/L | [6] |
| Tryptoquialanine Analog | Saccharomyces cerevisiae (heterologous) | NRPS (AnaPS) | Rate: 1.47 ± 0.047 min⁻¹ | [7] |
| Fumiquinazoline F | Saccharomyces cerevisiae (heterologous) | NRPS (TqaA) | Rate: 0.40 ± 0.014 min⁻¹ | [7] |
| cyclo(L-Pro-d-Leu) | Bacillus cereus | Not specified | MIC against A. flavus: 8 µg/mL | [8] |
| cyclo(l-Leu-l-Pro) | Achromobacter xylosoxidans | Not specified | IC₅₀ for aflatoxin inhibition: 0.20 mg/mL | [9] |
Experimental Protocols
The following sections outline generalized protocols for the study of cyclo(Leu-Leu) biosynthesis in fungi, based on established methodologies for fungal secondary metabolite research.
Identification and Quantification of cyclo(Leu-Leu)
This protocol describes the extraction and analysis of cyclo(Leu-Leu) from fungal cultures.
Materials:
-
Fungal culture grown in a suitable production medium
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
cyclo(Leu-Leu) standard
Procedure:
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate and the mycelium (after homogenization) separately with an equal volume of ethyl acetate three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification (optional):
-
The crude extract can be further purified using SPE or preparative TLC to enrich for cyclo(Leu-Leu).
-
-
Analysis:
-
TLC: Dissolve the crude or purified extract in a small volume of solvent and spot onto a TLC plate. Develop the plate using an appropriate solvent system (e.g., chloroform:methanol). Visualize the spots under UV light and/or with a suitable staining reagent. Compare the Rf value to that of a cyclo(Leu-Leu) standard.
-
GC-MS/LC-MS: For definitive identification and quantification, analyze the extract by GC-MS or LC-MS. Compare the retention time and mass spectrum of the detected peak with those of a cyclo(Leu-Leu) standard.[10][11]
-
Workflow for cyclo(Leu-Leu) Identification and Quantification:
Caption: Workflow for cyclo(Leu-Leu) analysis.
Heterologous Expression of a Putative cyclo(Leu-Leu) Synthase Gene
This protocol provides a general framework for expressing a candidate NRPS or CDPS gene in a heterologous fungal host, such as Aspergillus oryzae or Aspergillus nidulans, to confirm its function.[12][13]
Materials:
-
Fungal strain of interest (source of the gene)
-
Genomic DNA extraction kit
-
PCR reagents and primers specific to the candidate gene
-
Fungal expression vector (e.g., with a strong constitutive or inducible promoter)
-
Restriction enzymes and ligase, or a recombination-based cloning system (e.g., yeast homologous recombination)
-
Protoplast preparation reagents for the host strain
-
PEG-CaCl₂ solution for transformation
-
Selective growth media for the host strain
Procedure:
-
Gene Cloning:
-
Isolate genomic DNA from the fungus of interest.
-
Amplify the full-length open reading frame of the candidate synthase gene using PCR.
-
Clone the amplified gene into a suitable fungal expression vector under the control of a strong promoter.
-
-
Host Transformation:
-
Prepare protoplasts from the heterologous host strain (A. oryzae or A. nidulans).
-
Transform the protoplasts with the expression vector using a PEG-CaCl₂ mediated method.
-
Plate the transformed protoplasts on selective media and incubate to obtain transformants.
-
-
Expression and Analysis:
-
Cultivate the transformants in a suitable production medium.
-
After a suitable incubation period, extract the culture as described in section 4.1.
-
Analyze the extracts for the production of cyclo(Leu-Leu) using TLC and GC-MS/LC-MS to confirm the function of the candidate gene.
-
Regulation of cyclo(Leu-Leu) Biosynthesis
The production of secondary metabolites, including cyclo(Leu-Leu), in fungi is tightly regulated by a complex network of signaling pathways and transcription factors. While specific regulators of cyclo(Leu-Leu) biosynthesis are not yet fully elucidated, the general principles of fungal secondary metabolism regulation apply.
Key Regulatory Factors:
-
Global Regulators: In Aspergillus species, global regulatory proteins such as LaeA and the Velvet complex (VeA, VelB, VosA) play a crucial role in controlling the expression of numerous secondary metabolite gene clusters.[5][14] These regulators respond to environmental cues like light, pH, and nutrient availability.
-
Pathway-Specific Transcription Factors: Most biosynthetic gene clusters for secondary metabolites contain a pathway-specific transcription factor that controls the expression of the genes within that cluster.
-
Environmental Signals: The production of cyclo(Leu-Leu) is likely influenced by various environmental factors, including carbon and nitrogen sources, pH, temperature, and the presence of other microorganisms.[1]
-
Cell Wall Integrity (CWI) Pathway: The CWI signaling pathway, a MAPK cascade, has been shown to influence the production of various secondary metabolites in fungi, linking cell stress responses to chemical defense and competition.
Diagram of Regulatory Influences on cyclo(Leu-Leu) Biosynthesis:
Caption: Regulatory network influencing cyclo(Leu-Leu) production.
Conclusion and Future Perspectives
The biosynthesis of cyclo(Leu-Leu) in fungi is a fascinating example of the metabolic diversity of these organisms. While the general machinery involving NRPSs and CDPSs is understood, the specific enzymes and regulatory networks controlling the production of this particular diketopiperazine are still areas of active research. Future work will likely focus on the identification and characterization of specific cyclo(Leu-Leu) synthases from various fungal species, the elucidation of their detailed catalytic mechanisms, and the unraveling of the signaling pathways that govern their expression. This knowledge will be instrumental for the rational design of engineered fungal strains for the high-level production of cyclo(Leu-Leu) and novel, structurally related compounds with enhanced therapeutic properties. The application of advanced synthetic biology tools, such as CRISPR-Cas9-based genome editing, will undoubtedly accelerate progress in this exciting field.
References
- 1. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial-Like Nonribosomal Peptide Synthetases Produce Cyclopeptides in the Zygomycetous Fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclization of Fungal Nonribosomal Peptides by a Terminal Condensation-Like Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing fungal nonribosomal cyclodepsipeptide synthetases for mechanistic insights and tailored engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 10. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production | MDPI [mdpi.com]
Cyclo(Leu-Leu): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Leu-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a compound of interest in biomedical research. These cyclic peptides are secondary metabolites produced by a variety of microorganisms, including bacteria and fungi, and are known to exhibit a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of cyclo(Leu-Leu) and its analogs. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further investigation and drug development efforts. While specific data for cyclo(Leu-Leu) is still emerging, this guide draws upon research on closely related cyclic dipeptides to provide a foundational understanding of its potential therapeutic applications, including antimicrobial, quorum sensing inhibitory, anti-inflammatory, and cytotoxic activities.
Introduction
Cyclic dipeptides (CDPs), including cyclo(Leu-Leu), represent a diverse and promising class of bioactive compounds. Their rigid cyclic structure, formed from the condensation of two amino acids, in this case, two leucine (B10760876) residues, confers unique physicochemical properties that often translate to significant biological effects. The inherent stability and ability to interact with specific biological targets make CDPs attractive scaffolds for drug discovery. This guide will delve into the known and hypothesized mechanisms through which cyclo(Leu-Leu) exerts its effects at the cellular and molecular levels.
Biological Activities and Potential Mechanisms of Action
Cyclo(Leu-Leu) and related cyclic dipeptides have been reported to possess a variety of biological activities. The primary mechanisms of action are believed to involve the modulation of key cellular processes such as microbial communication, inflammatory responses, and cell viability.
Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) values for cyclo(Leu-Leu) are not widely published, related cyclic dipeptides like cyclo(L-Leu-L-Pro) have demonstrated significant antimicrobial and antifungal properties. The proposed mechanism for some CDPs involves the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. The inhibition of QS is a promising anti-virulence strategy. Cyclic dipeptides can interfere with QS signaling pathways, thereby reducing the production of virulence factors and the formation of biofilms. They may act by competing with the natural signaling molecules (autoinducers) for binding to their cognate receptors.
Anti-inflammatory Activity
Certain cyclic dipeptides have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[1] The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.[2][3][4]
Cytotoxic Activity
The cytotoxic effects of cyclic dipeptides against various cancer cell lines have been reported. The underlying mechanism is often linked to the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.
Glycosidase Inhibition
Cyclo(leu-leu) has been identified as a glycosidase inhibitor, which may contribute to its biological activities by interfering with the biosynthesis of aminoacylated proteins.[5]
Quantitative Data
Specific quantitative data for the biological activities of cyclo(Leu-Leu) is limited in the current literature. However, data from closely related cyclic dipeptides provide a valuable reference for its potential potency.
| Compound | Activity | Assay | Organism/Cell Line | Value | Reference |
| Cyclo(L-Leu-L-Pro) | Antifungal | Aflatoxin Production Inhibition | Aspergillus parasiticus SYS-4 | IC50: 0.2 mg/mL | [6] |
| Cyclo(L-Leu-L-Pro) | Antibacterial | Broth Microdilution | Vancomycin-resistant Enterococcus faecalis (3 strains) | MIC: 12.5 µg/mL | [7] |
| Cyclo(L-Leu-L-Pro) | Antifouling | Larval Attachment Inhibition | Balanus amphitrite | EC50: 0.15 mM | [7] |
| Cyclo(L-Leu-L-Pro) | Antibacterial | Broth Microdilution | Salmonella enterica | MIC: 11 µg/mL | [8] |
| Cyclo(L-Leu-L-Pro) | Antibacterial | Broth Microdilution | Bacillus cereus | MIC: 16 µg/mL | [8] |
| Cyclo(L-Leu-L-Pro) | Antibacterial | Broth Microdilution | Staphylococcus aureus | MIC: 30 µg/mL | [8] |
| Cyclo(L-Leu-L-Pro) | Antibacterial | Broth Microdilution | Listeria monocytogenes ATCC 19111 | MIC: 512 µg/mL | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activities of cyclo(Leu-Leu).
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method to determine the antimicrobial activity of cyclo(Leu-Leu).
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Cyclo(Leu-Leu)
-
Suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL.[9]
-
Preparation of Cyclo(Leu-Leu) Dilutions: Prepare a stock solution of cyclo(Leu-Leu) in a suitable solvent. In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations.[9]
-
Inoculation and Incubation: Add 100 µL of the diluted bacterial inoculum to each well containing the cyclo(Leu-Leu) dilutions. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[9]
-
Determination of MIC: The MIC is the lowest concentration of cyclo(Leu-Leu) that completely inhibits visible bacterial growth.[9]
MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of cyclo(Leu-Leu) against adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cyclo(Leu-Leu)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Treatment with Cyclo(Leu-Leu): Prepare serial dilutions of cyclo(Leu-Leu) in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control. Incubate for 48-72 hours.[9]
-
MTT Addition and Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Formazan Solubilization and Absorbance Measurement: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[10]
Quorum Sensing Inhibition Assay (Violacein Inhibition)
This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) in response to QS signals.
Materials:
-
Chromobacterium violaceum
-
Luria-Bertani (LB) broth
-
Cyclo(Leu-Leu)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Culture: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.[9]
-
Assay Setup: In a 96-well plate, add serial dilutions of cyclo(Leu-Leu) in LB broth.[9]
-
Inoculation: Inoculate each well with the overnight culture of C. violaceum. Include positive and negative controls.[9]
-
Incubation and Violacein Quantification: Incubate the plate at 30°C for 24 hours. Visually assess the inhibition of purple violacein production. For quantitative analysis, lyse the cells and extract the violacein with a suitable solvent (e.g., DMSO). Measure the absorbance of the extracted violacein at 585 nm.[9]
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothesized mechanism of action for cyclo(Leu-Leu) in key cellular pathways.
Quorum Sensing Inhibition Workflow
Hypothesized Anti-inflammatory Signaling Pathway
References
- 1. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo(leu-leu) | 952-45-4 | FC20680 | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Cyclo(Leu-Leu): A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Leu-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a compound of significant interest in the field of therapeutic research. These naturally occurring secondary metabolites, produced by a variety of microorganisms including bacteria and fungi, exhibit a diverse range of bioactive properties. The rigid cyclic structure of cyclo(Leu-Leu) confers enhanced stability and bioavailability compared to its linear counterpart, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential therapeutic applications of cyclo(Leu-Leu), summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows to facilitate further research and drug development endeavors.
Potential Therapeutic Applications
Cyclo(Leu-Leu) and its related cyclic dipeptides have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and neuroprotective effects. The following sections delve into the specifics of these potential therapeutic applications, presenting available quantitative data and the experimental protocols used to ascertain these activities.
Antimicrobial and Antifungal Activity
Cyclic dipeptides are known to possess potent antimicrobial and antifungal properties. While specific minimum inhibitory concentration (MIC) values for cyclo(Leu-Leu) are not extensively documented in publicly available literature, data from the closely related compound, cyclo(L-Leu-L-Pro), provides a strong indication of the potential efficacy of this class of molecules against a range of pathogenic microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of cyclo(L-Leu-L-Pro) against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) | Reference |
| Salmonella enterica | Gram-negative bacteria | 11 | [1] |
| Escherichia fergusonii | Gram-negative bacteria | 230 | [1] |
| Enterococcus faecalis | Gram-positive bacteria | 28 | [1] |
| Bacillus cereus | Gram-positive bacteria | 30 | [1] |
| Staphylococcus aureus | Gram-positive bacteria | 30 | [1] |
| Fusarium oxysporum | Fungus | 16 | [1] |
| Aspergillus flavus | Fungus | 16 | [1] |
| Aspergillus niger | Fungus | 17 | [1] |
| Penicillium expansum | Fungus | 18 | [1] |
| Candida albicans | Fungus | 50 | [1] |
| Candida metapsilosis | Fungus | 32 | [1] |
| Candida parapsilosis | Fungus | 30 | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][3]
Materials:
-
Test microorganism
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Cyclo(Leu-Leu) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.[2]
-
Serial Dilution: Two-fold serial dilutions of the cyclo(Leu-Leu) stock solution are performed in the 96-well plate containing broth medium.[4]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth (negative control) and broth with the inoculum (positive control) are included.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[2]
-
MIC Determination: The MIC is the lowest concentration of cyclo(Leu-Leu) that completely inhibits visible growth of the microorganism.[2]
Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of cyclic dipeptides against various cancer cell lines. While specific IC50 values for cyclo(Leu-Leu) are limited, the data for related compounds suggest a promising area for further investigation.
Table 2: Cytotoxicity (IC50) of Related Cyclic Dipeptides against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| cyclo(Pro-Leu) | HT-29 | Colon Cancer | 101.56 | [5] |
| cyclo(Pro-Leu) | MCF-7 | Breast Cancer | 78.78 | [5] |
| cyclo(Pro-Leu) | A375 | Melanoma | 51.13 | [5] |
| cyclo(Pro-Leu) | K562 | Leukemia | 21.72 | [5] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Cyclo(Leu-Leu) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of cyclo(Leu-Leu) and incubated for a specified period (e.g., 48-72 hours).[7]
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[4]
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to an untreated control, and the IC50 value is determined from the dose-response curve.[4]
Experimental workflow for the MTT cytotoxicity assay.
Quorum Sensing Inhibition
Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence and biofilm formation.[8] Inhibition of QS is a promising anti-virulence strategy. Cyclic dipeptides have been shown to interfere with QS signaling.
Table 3: Quorum Sensing Inhibition by a Tryptophan-containing Cyclic Dipeptide Analog
| Assay | Target Organism | Concentration | % Inhibition | Reference |
| Violacein (B1683560) Production | C. violaceum CV026 | 1 mg/mL | ~50% | |
| Pyocyanin Production | P. aeruginosa PAO1 | 1 mM | ~40% | |
| Biofilm Formation | P. aeruginosa PAO1 | 1 mM | 53% |
Experimental Protocol: Violacein Inhibition Assay
This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein under the control of QS.[9][10]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth
-
Cyclo(Leu-Leu) stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture: An overnight culture of C. violaceum is grown in LB broth.
-
Assay Setup: In a 96-well plate, the bacterial culture is added along with serial dilutions of cyclo(Leu-Leu).
-
Incubation: The plate is incubated at 30°C for 24-48 hours.
-
Quantification: The violacein pigment is extracted from the bacterial cells using a solvent (e.g., DMSO), and the absorbance is measured at 585 nm.
-
Data Analysis: The percentage of violacein inhibition is calculated relative to an untreated control.
Experimental workflow for the violacein inhibition assay.
Signaling Pathway Modulation
The precise molecular mechanisms and signaling pathways modulated by cyclo(Leu-Leu) are still under investigation. However, studies on other cyclic dipeptides suggest potential interactions with key cellular signaling cascades, such as the NF-κB and MAPK pathways, which are central to inflammation, cell survival, and proliferation.[11][12]
Hypothesized Anti-inflammatory Signaling Pathway
Based on the known anti-inflammatory effects of other cyclic dipeptides, it is hypothesized that cyclo(Leu-Leu) may exert its effects by modulating the NF-κB signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes. Cyclo(Leu-Leu) may interfere with this pathway, potentially by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.
Hypothesized inhibition of the NF-κB signaling pathway by cyclo(Leu-Leu).
Conclusion and Future Directions
Cyclo(Leu-Leu) represents a promising natural product with a diverse range of potential therapeutic applications. Its demonstrated antimicrobial and antifungal properties, coupled with the potential for anticancer and anti-inflammatory activities, warrant further in-depth investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by cyclo(Leu-Leu) to fully understand its mechanisms of action. Moreover, comprehensive in vivo studies are necessary to evaluate its efficacy and safety profile in preclinical models of disease. The development of efficient and scalable synthetic routes will also be crucial for advancing cyclo(Leu-Leu) and its analogs toward clinical applications. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this intriguing cyclic dipeptide.
References
- 1. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NFkappaB-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antimicrobial Spectrum of Cyclo(Leu-Leu)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the antimicrobial spectrum of cyclo(Leu-Leu), a cyclic dipeptide with emerging biological significance. While research into its specific antimicrobial properties is still in its nascent stages, this document synthesizes the available data, outlines relevant experimental methodologies, and visualizes key processes to support further investigation and drug development efforts.
Introduction to Cyclo(Leu-Leu)
Cyclo(Leu-Leu), also known as (3S,6S)-3,6-diisobutylpiperazine-2,5-dione, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are prevalent in nature, produced by a wide array of organisms including bacteria, fungi, and plants, and are known to exhibit a diverse range of biological activities. While many DKPs have been studied for their antimicrobial properties, the specific spectrum of activity for cyclo(Leu-Leu) is an area of growing interest. This molecule has been identified as a secondary metabolite in various microorganisms, and initial studies have begun to shed light on its potential as an antimicrobial agent.
Antimicrobial Spectrum of Cyclo(Leu-Leu)
The available scientific literature indicates that cyclo(Leu-Leu) possesses antibacterial activity. A key study first reported the isolation of (3S, 6S)-3,6-diisobutylpiperazine-2,5-dione from a marine sponge-associated Bacillus sp. and highlighted it as the first report of its antibacterial activity[1]. While the detailed quantitative data from this initial report is not widely available, the finding establishes a foundation for its antimicrobial potential.
Other studies have identified cyclo(Leu-Leu) in microorganisms known for producing antifungal compounds, such as Lactobacillus plantarum and Loigolactobacillus coryniformis, suggesting a potential role in antifungal activity as well[2]. However, specific minimum inhibitory concentration (MIC) values against a broad range of microbial pathogens are not yet extensively documented in publicly accessible literature.
Table 1: Summary of Reported Antimicrobial Activity of Cyclo(Leu-Leu)
| Microorganism | Type | Activity Reported | Quantitative Data (e.g., MIC) | Source |
| Not Specified | Bacteria | Antibacterial | Data not available in reviewed literature | [1] |
| Not Specified | Fungi | Antifungal (inferred) | Data not available in reviewed literature | [2] |
Note: The field would greatly benefit from further studies to quantify the antimicrobial spectrum of cyclo(Leu-Leu) against a comprehensive panel of bacteria and fungi.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed, generalized methodologies for key experiments to determine the antimicrobial spectrum of a compound like cyclo(Leu-Leu). These protocols are based on standard microbiological practices.
3.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common and standardized technique.
-
Materials:
-
Cyclo(Leu-Leu) stock solution (e.g., in DMSO)
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Solvent control (microorganism in broth with the highest concentration of the solvent used)
-
-
Protocol:
-
Prepare serial two-fold dilutions of the cyclo(Leu-Leu) stock solution in the appropriate broth directly in the 96-well plate.
-
Prepare the microbial inoculum by suspending several colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted inoculum to each well containing the cyclo(Leu-Leu) dilutions and the control wells.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of cyclo(Leu-Leu) in which there is no visible growth.
-
3.2. Disc Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
-
Materials:
-
Cyclo(Leu-Leu) solution of a known concentration
-
Sterile filter paper discs
-
Agar (B569324) plates with appropriate medium (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile swabs
-
-
Protocol:
-
Prepare a lawn of the test microorganism by evenly streaking a sterile swab dipped in the standardized inoculum across the surface of the agar plate.
-
Impregnate sterile filter paper discs with a known amount of the cyclo(Leu-Leu) solution.
-
Allow the solvent to evaporate from the discs in a sterile environment.
-
Place the impregnated discs onto the surface of the inoculated agar plate.
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
-
Visualizations
4.1. Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the antimicrobial activity of cyclo(Leu-Leu).
4.2. Hypothetical Signaling Pathway for Antibacterial Action
As the precise mechanism of action for cyclo(Leu-Leu) has not been elucidated, the following diagram illustrates a generalized and hypothetical signaling pathway for a cyclic dipeptide interfering with bacterial quorum sensing, a known target for some DKPs.
Caption: Hypothetical inhibition of bacterial quorum sensing by cyclo(Leu-Leu).
Conclusion and Future Directions
Cyclo(Leu-Leu) is an emerging cyclic dipeptide with demonstrated, albeit not yet fully characterized, antimicrobial activity. The initial findings of its antibacterial properties warrant a more in-depth investigation into its spectrum of activity against a diverse panel of clinically relevant pathogens. Future research should focus on:
-
Quantitative Antimicrobial Spectrum Analysis: Determining the MIC values of cyclo(Leu-Leu) against a wide range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which cyclo(Leu-Leu) exerts its antimicrobial effects.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of cyclo(Leu-Leu) in animal models of infection.
A thorough understanding of these aspects will be crucial for the development of cyclo(Leu-Leu) as a potential novel antimicrobial agent.
References
The Cytotoxic Landscape of Cyclo(Leu-Leu): An In-depth Technical Guide for Cancer Research Professionals
An Overview for Researchers, Scientists, and Drug Development Professionals
Cyclo(L-Leucyl-L-Leucine), often abbreviated as cyclo(Leu-Leu), is a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules. These cyclic peptides have garnered significant interest within the scientific community for their diverse biological activities, including potential anticancer properties. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of cyclo(Leu-Leu) and its related compounds on cancer cells, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways.
Quantitative Cytotoxic Data
While specific IC50 values for cyclo(Leu-Leu) across a broad range of cancer cell lines are not extensively documented in publicly available literature, studies on structurally similar cyclic dipeptides provide valuable insights into its potential efficacy. The following table summarizes the available quantitative data on the cytotoxic effects of cyclo(Ile-Leu), a closely related cyclic dipeptide, on different cancer cell lines. It is important to note that this data should be considered indicative, and further research is required to establish the specific cytotoxic profile of cyclo(Leu-Leu).
| Compound | Cell Line | Cancer Type | Concentration | Observed Effect |
| Cyclo(Ile-Leu) | HepG2 | Hepatocellular Carcinoma | 50 µg/mL | Evident growth inhibition[1] |
| Cyclo(Ile-Leu) | LNCaP | Prostate Cancer | 50 µg/mL | Evident growth inhibition[1] |
Experimental Protocols
To facilitate further research into the cytotoxic properties of cyclo(Leu-Leu), this section provides detailed methodologies for key experiments commonly employed in this field.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, HT-29, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Cyclo(Leu-Leu)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of cyclo(Leu-Leu) in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of the prepared cyclo(Leu-Leu) solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.
Materials:
-
Cancer cell lines
-
Cyclo(Leu-Leu)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of cyclo(Leu-Leu) for a specified time.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by cyclo(Leu-Leu).
Signaling Pathways and Visualizations
The precise molecular mechanisms underlying the cytotoxic effects of cyclo(Leu-Leu) are still under investigation. However, based on studies of related compounds, a hypothetical signaling pathway involving the induction of apoptosis can be proposed. Research on L-leucyl-L-leucine methyl ester suggests a mechanism involving lysosomal destabilization and the release of cathepsins, which can then activate the intrinsic apoptosis pathway.[2]
Hypothetical Apoptotic Pathway Induced by Cyclo(Leu-Leu)
The following diagram illustrates a potential signaling cascade initiated by cyclo(Leu-Leu), leading to cancer cell death.
Caption: Hypothetical signaling pathway of Cyclo(Leu-Leu) induced apoptosis.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for screening and evaluating the cytotoxic effects of compounds like cyclo(Leu-Leu).
Caption: A generalized workflow for assessing the cytotoxicity of compounds.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Leucyl-L-Leucyl), often abbreviated as cyclo(Leu-Leu), is a member of the diketopiperazine (DKP) class of cyclic dipeptides. These compounds, formed by the condensation of two amino acids, are prevalent in nature and exhibit a wide array of biological activities. Their rigid structure and stability make them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of cyclo(Leu-Leu) and related diketopiperazines, covering their synthesis, chemical properties, and biological functions, with a focus on their antimicrobial, anticancer, and quorum sensing inhibitory activities. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and application in drug development.
Introduction
Diketopiperazines (DKPs), the smallest class of cyclic peptides, are formed from the condensation of two α-amino acids[1]. Their rigid six-membered ring structure, containing two cis-amide bonds, provides a unique conformational scaffold that is often associated with a range of biological activities[2]. These activities include antimicrobial, antifungal, antiviral, antitumor, and neuroprotective effects[1][2]. The structural diversity of DKPs arises from the variety of amino acid side chains that can be incorporated into the ring.
Cyclo(Leu-Leu) is a simple DKP formed from two leucine (B10760876) residues. Its chemical formula is C₁₂H₂₂N₂O₂ and it has a molecular weight of 226.32 g/mol . This guide will delve into the technical details of cyclo(Leu-Leu) and its closely related analogs, providing researchers with the necessary information to explore their therapeutic potential.
Synthesis and Characterization
The synthesis of cyclo(Leu-Leu) and other diketopiperazines can be achieved through several methods, primarily involving the cyclization of a linear dipeptide precursor.
Synthesis from Linear Dipeptides
A common method involves the synthesis of a linear dipeptide, followed by intramolecular cyclization. This can be achieved through solution-phase or solid-phase peptide synthesis.
Experimental Protocol: Synthesis of cyclo(Leu-Leu) from L-Leucine Methyl Ester
This protocol describes a general method for the synthesis of symmetrical diketopiperazines from amino acid esters.
Materials:
-
L-Leucine methyl ester hydrochloride
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
High-boiling point solvent (e.g., toluene, xylene, or 2-butanol)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Neutralization of the Amino Acid Ester: Dissolve L-Leucine methyl ester hydrochloride in a suitable organic solvent. Add an equimolar amount of a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize the hydrochloride salt and free the primary amine.
-
Cyclization: Heat the solution of the free L-Leucine methyl ester in a high-boiling point solvent under an inert atmosphere. The temperature is typically raised to the reflux temperature of the solvent. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The cyclization occurs through the intermolecular aminolysis of one molecule of the amino acid ester by another, followed by an intramolecular cyclization to form the diketopiperazine ring.
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel column chromatography to yield pure cyclo(L-Leucyl-L-Leucyl).
Direct Condensation of Amino Acids
A simpler, one-pot method involves the direct heating of the constituent amino acids.
Experimental Protocol: Direct Condensation of L-Leucine
Materials:
-
L-Leucine
-
High-boiling point polyhydric alcohol (e.g., ethylene (B1197577) glycol)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add L-Leucine and a high-boiling point solvent like ethylene glycol.
-
Heating: Flush the reaction vessel with an inert gas and heat the mixture to a high temperature (e.g., 175°C) for several hours.
-
Workup and Purification: After cooling, the product often precipitates out of the solvent and can be isolated by filtration. The crude cyclo(Leu-Leu) can be further purified by recrystallization.
Characterization
The synthesized cyclo(Leu-Leu) and related diketopiperazines are typically characterized using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, particularly the amide bonds in the diketopiperazine ring.
Biological Activities and Quantitative Data
While specific quantitative data for cyclo(Leu-Leu) is limited in publicly available literature, data from closely related diketopiperazines, particularly cyclo(L-Leucyl-L-Prolyl) [cyclo(Leu-Pro)], provide valuable insights into its potential biological activities.
Antimicrobial Activity
Diketopiperazines are well-known for their antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for cyclo(Leu-Pro) against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| cyclo(L-Leucyl-L-Prolyl) | Listeria monocytogenes ATCC 19111 | 512 | [3][4] |
| cyclo(L-Leucyl-L-Prolyl) | Streptococcus mutans | 100 - 250 | [5] |
| cyclo(L-Leucyl-L-Prolyl) | Escherichia fergusonii | 230 | [4] |
| cyclo(L-Leucyl-L-Prolyl) | Salmonella enterica | 11 | [4] |
| cyclo(L-Leucyl-L-Prolyl) | Enterococcus faecalis | 12 | [4] |
| cyclo(L-Leucyl-L-Prolyl) | Bacillus cereus | 16 | [4] |
| cyclo(L-Leucyl-L-Prolyl) | Staphylococcus aureus | 30 | [4] |
| cyclo(L-Leucyl-L-Prolyl) | Fusarium oxysporum | 16 | [6] |
| cyclo(L-Leucyl-L-Prolyl) | Aspergillus flavus | 16 | [6] |
| cyclo(L-Leucyl-L-Prolyl) | Aspergillus niger | 17 | [6] |
| cyclo(L-Leucyl-L-Prolyl) | Penicillium expansum | 18 | [6] |
| cyclo(L-Leucyl-L-Prolyl) | Candida albicans | 50 | [6] |
| cyclo(L-Leucyl-L-Prolyl) | Candida metapsilosis | 32 | [6] |
| cyclo(L-Leucyl-L-Prolyl) | Candida parapsilosis | 30 | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., cyclo(Leu-Leu))
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compound (e.g., cyclo(Leu-Leu))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Several diketopiperazines have been identified as QS inhibitors. For instance, cyclo(L-Phe-L-Pro) has been shown to inhibit the early stages of Staphylococcus aureus biofilm formation by interfering with its QS system[8].
Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)
This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) in a QS-dependent manner.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth
-
Test compound (e.g., cyclo(Leu-Leu))
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Bacterial Culture: Grow an overnight culture of C. violaceum.
-
Assay Setup: In a 96-well plate, add the bacterial culture and the test compound at various concentrations. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Violacein Quantification: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment.
-
Data Analysis: Calculate the percentage of violacein inhibition compared to the untreated control.
Workflow for Quorum Sensing Inhibition Assay
Signaling Pathways
Diketopiperazines can modulate various cellular signaling pathways. While the specific pathways affected by cyclo(Leu-Leu) are not extensively studied, related compounds have been shown to influence key inflammatory and antioxidant pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some diketopiperazines, such as cyclo(His-Pro), have been shown to exert anti-inflammatory effects by modulating NF-κB signaling[9]. It is hypothesized that cyclo(Leu-Leu) may also possess anti-inflammatory properties through a similar mechanism.
Hypothesized Modulation of NF-κB Pathway by Diketopiperazines
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of various antioxidant and detoxification enzymes. The diketopiperazine cyclo(His-Pro) has been shown to activate the Nrf2 signaling pathway, thereby protecting against oxidative damage[9].
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulating inflammation through the negative regulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Cyclo(Leu-Leu): Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of cyclo(L-leucyl-L-leucyl), a cyclic dipeptide of significant interest in chemical and pharmaceutical research. These protocols are intended for researchers, scientists, and drug development professionals.
Cyclo(Leu-Leu), a member of the 2,5-diketopiperazine (DKP) class of cyclic peptides, is formed from the condensation of two L-leucine amino acid residues. DKPs are prevalent in nature and are recognized for their rigid structure and stability against enzymatic degradation, making them attractive scaffolds for drug discovery. This document outlines three primary methods for the synthesis of cyclo(Leu-Leu): direct thermal condensation of L-leucine, solution-phase synthesis via a linear dipeptide precursor, and solid-phase peptide synthesis (SPPS).
Data Presentation
The following table summarizes the quantitative data associated with the different synthesis protocols for cyclo(Leu-Leu). Please note that yields for solution-phase and solid-phase synthesis can vary significantly based on the specific reagents and conditions employed.
| Parameter | Protocol 1: Direct Thermal Condensation | Protocol 2: Solution-Phase Synthesis | Protocol 3: Solid-Phase Peptide Synthesis (SPPS) |
| Starting Materials | L-Leucine | N-protected L-leucine, L-leucine ester | Fmoc-L-Leu-OH, SPPS resin (e.g., Wang resin) |
| Key Reagents | High-boiling point solvent (e.g., ethylene (B1197577) glycol) | Coupling agents (e.g., DCC, HOBt), deprotection agents (e.g., TFA, HCl) | Coupling agents (e.g., HBTU, DIPEA), cleavage cocktail (e.g., TFA/TIPS/H₂O) |
| Reaction Temperature | ~180 °C | 0 °C to reflux | Room Temperature |
| Reaction Time | 2-5 hours | 12-24 hours | 2-4 hours (per coupling/deprotection cycle) |
| Reported Yield | ~49% (for analogous cyclo(Ile-Leu))[1] | Variable | Variable |
| Purification Method | Recrystallization | Column Chromatography, Recrystallization | Preparative HPLC |
Experimental Protocols
Protocol 1: Direct Thermal Condensation of L-Leucine
This method involves the direct heating of L-leucine in a high-boiling point solvent to induce dehydration and cyclization.
Materials:
-
L-Leucine
-
Ethylene glycol
-
Ethanol (B145695) (for recrystallization)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Reaction flask with a reflux condenser and inert gas inlet
-
Heating mantle or oil bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a reaction flask, add L-leucine.
-
Add ethylene glycol to the flask.
-
Flush the reaction vessel with an inert gas.
-
Heat the reaction mixture to approximately 180°C and maintain this temperature for 2-5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization from ethanol to yield white crystals of cyclo(Leu-Leu).
Protocol 2: Solution-Phase Synthesis via Protected Dipeptide Intermediate
This classical peptide chemistry approach involves the coupling of protected leucine (B10760876) residues to form a linear dipeptide, which is subsequently deprotected and cyclized.
Materials:
-
N-Boc-L-leucine
-
L-leucine methyl ester hydrochloride
-
Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC)
-
Coupling additive (e.g., 1-hydroxybenzotriazole (B26582) - HOBt)
-
Base (e.g., triethylamine (B128534) - TEA or N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., dichloromethane (B109758) - DCM, N,N-dimethylformamide - DMF)
-
Deprotection agent (e.g., trifluoroacetic acid - TFA, or 4M HCl in 1,4-dioxane)
-
High-boiling point solvent for cyclization (e.g., toluene (B28343) or 2-butanol)
-
Reagents for work-up (e.g., dilute acid, base, brine)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
Step 1: Coupling of Protected Amino Acids
-
In a flask, dissolve L-leucine methyl ester hydrochloride in DCM and neutralize with TEA or DIPEA.
-
In a separate flask, dissolve N-Boc-L-leucine, DCC, and HOBt in DCM.
-
Add the neutralized L-leucine methyl ester solution to the N-Boc-L-leucine solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Leu-Leu-OMe.
Step 2: Deprotection of the Dipeptide
-
Dissolve the purified protected dipeptide in a solution of TFA in DCM or 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt, H-Leu-Leu-OMe·HCl/TFA.
Step 3: Cyclization to form Cyclo(Leu-Leu)
-
Dissolve the deprotected dipeptide salt in a high-boiling point solvent such as toluene.
-
Reflux the mixture for 3-5 hours. The cyclization is driven by the intramolecular aminolysis of the methyl ester.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting cyclo(Leu-Leu) by silica (B1680970) gel column chromatography or recrystallization.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS)
This technique utilizes a solid support (resin) for the stepwise assembly of the linear dipeptide, followed by cleavage from the resin and cyclization.
Materials:
-
Fmoc-L-Leu-OH
-
Wang resin or 2-chlorotrityl chloride (2-CTC) resin
-
Coupling agent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Solvent (DMF)
-
Deprotection agent (20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) - TIPS)
-
Cyclization agent (e.g., PyBOP)
Equipment:
-
Peptide synthesis vessel
-
Shaker
-
Filtration apparatus
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
Step 1: Resin Loading
-
Swell the resin in DMF.
-
Couple the first Fmoc-L-Leu-OH to the resin using a suitable coupling protocol (e.g., DIC/DMAP for Wang resin).
Step 2: Dipeptide Elongation
-
Remove the Fmoc protecting group from the resin-bound leucine using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the second Fmoc-L-Leu-OH using a coupling agent like HBTU in the presence of DIPEA in DMF.
-
Wash the resin thoroughly with DMF.
-
Remove the N-terminal Fmoc group with 20% piperidine in DMF.
Step 3: Cleavage from Resin
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA/H₂O/TIPS) for 2-3 hours to cleave the linear dipeptide from the resin.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry.
Step 4: Cyclization in Solution
-
Dissolve the crude linear dipeptide in a large volume of DMF.
-
Add a coupling agent such as PyBOP and a base like DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cyclo(Leu-Leu) by preparative HPLC.
Visualizations
The following diagrams illustrate the experimental workflows for the described synthesis protocols.
References
Solid-Phase Synthesis of Cyclo(Leu-Leu): A Detailed Application Note and Protocol for Researchers
For Immediate Release
This document provides a comprehensive guide for the solid-phase synthesis of cyclo(L-Leucyl-L-Leucine), a cyclic dipeptide with significant potential in drug discovery and development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, these application notes and detailed protocols outline an efficient methodology for the production of this diketopiperazine (DKP).
Cyclo(Leu-Leu), like other 2,5-diketopiperazines, serves as a valuable scaffold in medicinal chemistry due to its rigid conformation, enhanced stability against enzymatic degradation, and a wide range of biological activities. These properties make it an attractive starting point for the development of novel therapeutic agents. The solid-phase synthesis approach detailed herein offers significant advantages over traditional solution-phase methods, including simplified purification and the potential for high-throughput library synthesis.
Application Notes
Cyclic dipeptides, or diketopiperazines (DKPs), are a class of compounds that have garnered considerable interest in the field of drug discovery. Their inherent structural rigidity and stability make them ideal scaffolds for mimicking peptide beta-turns and for the development of small molecule drugs. Cyclo(Leu-Leu), specifically, has been investigated for various biological activities, contributing to the growing library of bioactive cyclic peptides.
The solid-phase synthesis of cyclo(Leu-Leu) typically involves the sequential coupling of two leucine (B10760876) amino acids on a solid support, followed by a cyclization and cleavage step. This method allows for the efficient removal of excess reagents and byproducts by simple filtration, streamlining the synthesis process. The choice of resin, coupling reagents, and cyclization strategy are critical factors that influence the overall yield and purity of the final product.
Experimental Protocols
This section provides a detailed protocol for the solid-phase synthesis of cyclo(Leu-Leu) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a Wang resin.
Materials
-
Fmoc-L-Leu-OH
-
Wang Resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
Protocol 1: Loading of the First Leucine Residue onto Wang Resin
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.
-
Activation of Fmoc-L-Leu-OH: In a separate flask, dissolve Fmoc-L-Leu-OH (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.
-
Coupling: Drain the DMF from the swollen resin and add the activated Fmoc-L-Leu-OH solution. Agitate the mixture for 4 hours at room temperature.
-
Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and then DMF (3 times).
-
Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF for 30 minutes. Then, wash the resin as described in step 4.
Protocol 2: Synthesis of the Linear Dipeptide (Leu-Leu) on Resin
-
Fmoc Deprotection: Treat the Fmoc-L-Leu-Wang resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Coupling of the Second Leucine Residue: Pre-activate Fmoc-L-Leu-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and then DMF (3 times).
-
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the final Fmoc group.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times). Dry the resin under vacuum.
Protocol 3: Cleavage and Cyclization to form Cyclo(Leu-Leu)
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage and Cyclization: Add the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature. This step simultaneously cleaves the dipeptide from the resin and facilitates the intramolecular cyclization to form cyclo(Leu-Leu).
-
Product Isolation: Filter the resin and collect the filtrate.
-
Purification: Reduce the volume of the filtrate under a stream of nitrogen and precipitate the crude product with cold diethyl ether. The precipitate can be further purified by recrystallization or flash chromatography to yield pure cyclo(Leu-Leu).
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis of cyclo(Leu-Leu) and similar diketopiperazines, as reported in the literature. It is important to note that yields and purity can vary depending on the specific reaction conditions and analytical methods used.
| Product | Resin | Cyclization Method | Yield (%) | Purity (%) | Reference |
| Diketopiperazines | Rink Amide | On-resin | 80-98 | >95 (HPLC) | [1] |
| Acetylated Dipeptides | 2-chlorotrityl chloride | Solution-phase after cleavage | 85-95 | >99 (HPLC) | |
| Cyclohexapeptides | 2-chlorotrityl chloride | Solution-phase after cleavage | 7.2-10.7 | N/A | [2] |
Mandatory Visualization
The following diagrams illustrate the key workflows in the solid-phase synthesis of cyclo(Leu-Leu).
Caption: Experimental workflow for the solid-phase synthesis of cyclo(Leu-Leu).
Caption: Logical relationships of different strategies for solid-phase DKP synthesis.
References
Application Note: Structural Characterization of cyclo(Leu-Leu) by High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Leucyl-L-Leucyl), a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered significant interest in the scientific community. These compounds are secondary metabolites produced by a variety of organisms, including bacteria and fungi, and are also found in fermented and heat-treated foods. The inherent stability of the DKP scaffold compared to linear peptides makes them attractive candidates for therapeutic development, with studies reporting various biological activities. Accurate structural characterization is a critical step in the research and development of such molecules. This application note provides a detailed protocol for the comprehensive characterization of cyclo(Leu-Leu) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Molecular and Spectrometric Data
A summary of the key molecular and mass spectrometric data for cyclo(Leu-Leu) is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 226.32 g/mol | [1][2] |
| Exact Mass | 226.168127949 Da | [1][2] |
| Precursor Ion (ESI+) | [M+H]⁺ at m/z 227 |
Mass Spectrometry Analysis
Electrospray ionization (ESI) mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of cyclic dipeptides. High-resolution mass spectrometry provides highly accurate mass measurements, confirming the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of cyclo(Leu-Leu) in positive ion mode will show a prominent protonated molecule [M+H]⁺ at an m/z corresponding to its exact mass plus the mass of a proton.
Table 2: High-Resolution Mass Spectrometry Data for cyclo(Leu-Leu)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 227.1756 | Typically within 5 ppm |
ESI-MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID) of the precursor ion. The fragmentation of the diketopiperazine ring and the leucine (B10760876) side chains yields characteristic product ions.
Table 3: ESI-MS/MS Fragmentation of Protonated cyclo(Leu-Leu)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Relative Abundance (%) |
| 227 | 182 | HCONH₂ | 100 |
| 227 | 154 | CO + C₄H₉ | ~10 |
| 227 | 114 | C₆H₁₃NO | ~82 |
| 227 | 86 | C₇H₁₃N₂O | ~51 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. Due to the symmetrical nature of cyclo(Leu-Leu), the ¹H and ¹³C NMR spectra are relatively simple. The following data is based on typical chemical shifts for similar cyclic dipeptides and predictive models.
¹H NMR Spectroscopy
Table 4: Predicted ¹H NMR Chemical Shifts and Coupling Constants for cyclo(Leu-Leu) in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~ 6.0 - 7.0 | br s | - |
| α-H | ~ 3.8 - 4.2 | t | ~ 8.0 |
| β-CH₂ | ~ 1.6 - 1.8 | m | - |
| γ-CH | ~ 1.5 - 1.7 | m | - |
| δ-CH₃ | ~ 0.9 - 1.0 | d | ~ 6.5 |
¹³C NMR Spectroscopy
Table 5: Predicted ¹³C NMR Chemical Shifts for cyclo(Leu-Leu) in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~ 165 - 170 |
| α-C | ~ 53 - 56 |
| β-C | ~ 40 - 42 |
| γ-C | ~ 24 - 26 |
| δ-C | ~ 21 - 23 |
Experimental Protocols
Sample Preparation
-
For NMR: Dissolve 5-10 mg of purified cyclo(Leu-Leu) in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
For HRMS: Prepare a stock solution of the purified compound in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1 - 2 bar
-
Drying Gas (N₂): 4 - 8 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
-
Mass Analyzer:
-
Acquisition Mode: Full scan
-
Mass Range: m/z 50 - 500
-
Resolution: >10,000 FWHM
-
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and calculate the elemental composition using the instrument's software.
NMR Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-carbon dual probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64.
-
Spectral Width: 10-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Spectral Width: 200-220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC) Acquisition (for structural confirmation):
-
Utilize standard pulse programs provided by the spectrometer software.
-
Optimize acquisition parameters (number of increments, scans per increment) based on sample concentration.
-
-
Data Processing: Process the acquired FIDs using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Data Interpretation and Visualization
The combined data from HRMS and NMR allows for the confident identification and structural elucidation of cyclo(Leu-Leu). The experimental workflow and the logical relationship of the data analysis are depicted in the following diagrams.
References
Analytical Methods for the Detection of Cyclo(Leu-Leu)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Leu-Leu), a cyclic dipeptide, belongs to the 2,5-diketopiperazine (DKP) class of molecules. These compounds are secondary metabolites produced by a variety of organisms, including bacteria and fungi, and are also found in fermented and heat-treated foods.[1] Cyclic dipeptides like cyclo(Leu-Leu) are of significant interest to the scientific community due to their diverse biological activities. Their inherent stability compared to linear peptides makes them attractive candidates for therapeutic development.[1] These application notes provide detailed protocols for the detection and quantification of cyclo(Leu-Leu) using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier technique for the sensitive and selective quantification of small molecules like cyclo(Leu-Leu) in complex biological matrices.[1][2] The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1]
Data Presentation: Representative Quantitative Data
The following table summarizes typical performance parameters for the quantitative analysis of cyclic dipeptides similar to cyclo(Leu-Leu) by LC-MS/MS. These values should be established for each specific application and matrix.
| Parameter | Representative Value |
| Limit of Detection (LOD) | 0.5 ng/mL[1] |
| Limit of Quantification (LOQ) | 1.5 ng/mL[1] |
| Linearity Range | 1.5 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.998[1] |
| Inter-day Precision (%RSD) | < 10%[1] |
| Intra-day Precision (%RSD) | < 8%[1] |
| Recovery | 85 - 105%[1] |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines the steps for extracting and quantifying cyclo(Leu-Leu) from a liquid sample, such as a microbial culture broth or a biological fluid.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Efficient extraction of cyclo(Leu-Leu) from the sample matrix is a critical first step.[3] LLE is a commonly employed technique.[3]
-
Materials:
-
Sample containing cyclo(Leu-Leu)
-
Ethyl acetate (B1210297) or Dichloromethane (HPLC grade)[1][3]
-
Centrifuge tubes (glass)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Methanol (B129727) (HPLC grade)[3]
-
0.22 µm syringe filters[3]
-
HPLC vials[3]
-
-
Procedure:
-
To 1 mL of the liquid sample, add an equal volume of ethyl acetate.[1]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.[1]
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[1]
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
Repeat the extraction process (steps 1-4) two more times, combining the organic layers.[3]
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.[3]
-
Reconstitute the dried extract in a known volume of methanol (e.g., 200 µL).[3]
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.[3]
-
2. Chromatographic Separation: HPLC/UHPLC
Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate cyclo(Leu-Leu) from other components in the extract.[3]
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, and column oven.
-
-
Typical Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step. (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometric Detection: Tandem MS (MS/MS)
Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification.[3]
-
Instrumentation:
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Typical Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (Q1): The protonated molecular ion of cyclo(Leu-Leu) ([M+H]⁺), which has a monoisotopic mass of 227.1754.
-
Product Ions (Q3): A quantifying and a qualifying ion should be selected after optimization. These typically correspond to fragments resulting from the loss of the leucine (B10760876) side chains.[1]
-
Collision Energy: Optimized for the specific precursor-product ion transitions.
-
4. Data Analysis
Quantify the peak area of the analyte and compare it to a standard curve prepared with known concentrations of a cyclo(Leu-Leu) analytical standard to determine the concentration in the original sample.[1]
Experimental Workflow Diagram
Caption: Workflow for the quantification of cyclo(Leu-Leu) by LC-MS/MS.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural identification of molecules.[1] It provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound.[1]
Data Presentation: Representative NMR Data
The following table provides representative ¹H and ¹³C NMR chemical shifts for a similar cyclic dipeptide, cyclo(L-Leu-L-Pro), which can serve as a reference. The exact chemical shifts for cyclo(Leu-Leu) will vary slightly.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| Leu α-C | 53.40 | 4.02 (dd, J = 9.6, 3.8 Hz) |
| Leu β-CH₂ | 38.63 | 1.97–1.84 (m), 1.81–1.69 (m) |
| Leu γ-CH | 24.73 | 2.11–1.97 (m) |
| Leu δ-CH₃ | 23.30, 21.20 | 1.00 (d, J = 6.6 Hz), 0.96 (d, J = 6.5 Hz) |
| Leu C=O | 170.15 | - |
Data adapted for cyclo(L-Leu-L-Pro) from a similar compound.[4]
Experimental Protocol: NMR Analysis
This protocol describes the general steps for acquiring NMR data for structural elucidation of isolated cyclo(Leu-Leu).
1. Sample Preparation
-
Materials:
-
Purified cyclo(Leu-Leu) sample (typically >1 mg).
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD)).
-
NMR tube.
-
-
Procedure:
-
Dissolve the purified cyclo(Leu-Leu) in approximately 0.6 mL of the chosen deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
2. NMR Data Acquisition
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information about the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to determine the connectivity between protons and carbons, which is essential for assembling the final structure.
-
3. Data Analysis
The analysis of NMR spectra involves assigning the observed chemical shifts and coupling constants to the specific atoms in the cyclo(Leu-Leu) structure. This process confirms the identity and stereochemistry of the molecule.
Logical Diagram for Structure Elucidation
Caption: Logical flow for structure elucidation of cyclo(Leu-Leu) using NMR.
References
Quantifying Cyclo(Leu-Leu) in Microbial Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Leu-Leu), a cyclic dipeptide (CDP) or 2,5-diketopiperazine (DKP), is a secondary metabolite produced by a diverse range of microorganisms, including bacteria and fungi.[1] These compounds are of significant interest in drug discovery and biotechnology due to their inherent stability and wide array of biological activities.[1][2] Cyclo(Leu-Leu) and its analogs have demonstrated antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5] Their mechanism of action can involve the disruption of microbial cell membranes and modulation of key cellular signaling pathways.[2][3]
This document provides detailed application notes and protocols for the accurate quantification of cyclo(Leu-Leu) in microbial cultures. Methodologies for sample preparation, analytical determination using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data interpretation are presented.
Quantitative Data Summary
The following tables summarize quantitative data for cyclo(Leu-Leu) and related proline-containing cyclic dipeptides, providing insights into their biological activities and typical concentrations found in microbial cultures.
Table 1: Biological Activity of Cyclo(Leu-Pro) Analogs
| Compound | Biological Activity | Target Organism/Cell Line | Effective Concentration (IC50 / MIC) | Reference |
| Cyclo(L-Leu-L-Pro) | Antifungal | Aspergillus parasiticus | IC50: 200 µg/mL (Aflatoxin Production) | [6] |
| Cyclo(L-Leu-L-Pro) | Antifungal | Candida albicans | MIC: 50 µg/mL | [7] |
| Cyclo(L-Leu-L-Pro) | Antibacterial | Salmonella enterica | MIC: 11 µg/mL | [7] |
| Cyclo(L-Leu-L-Pro) | Antibacterial | Enterococcus faecalis | MIC: Low | [7] |
| Cyclo(D-Phe-L-Pro) | Cytotoxic | HT29 (Colorectal Cancer) | IC50: 7.71 mg/mL | [8] |
| Cyclo(L-Leu-L-Pro) | Cytotoxic | DLD-1 (Colorectal Cancer) | IC50: 3.19 mg/mL | [8] |
| cis-cyclo(L-Leu-L-Pro) | Antiviral | Influenza A (H3N2) | High Activity | [4] |
| cis-cyclo(L-Phe-L-Pro) | Antiviral | Influenza A (H3N2) | High Activity | [4] |
Table 2: Quantification of Cyclo(Leu-Pro) in Fermented Products
| Sample Type | Quantification Method | Concentration Range | Reference |
| Red, White, and Sparkling Wines | GC-MS | 0.1 - 1 mg/L | [9] |
Experimental Protocols
Protocol 1: Extraction of Cyclo(Leu-Leu) from Microbial Culture Supernatant
This protocol details the liquid-liquid extraction (LLE) of cyclo(Leu-Leu) from the supernatant of a microbial culture.
Materials:
-
Microbial culture
-
Centrifuge and sterile centrifuge tubes
-
Ethyl acetate (B1210297) or Dichloromethane (B109758) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator or nitrogen evaporator
-
Methanol (B129727) (HPLC grade)
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Culture Preparation: Grow the microbial culture to the desired cell density.
-
Cell Separation: Pellet the microbial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).[10]
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted secondary metabolites.[10]
-
Liquid-Liquid Extraction:
-
Drying: Dry the combined organic phase over anhydrous sodium sulfate to remove any residual water.[10]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen gas.[11][12]
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).[10]
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.[10][11]
Protocol 2: Quantification by HPLC-UV
This protocol provides a general framework for the quantification of cyclo(Leu-Leu) using High-Performance Liquid Chromatography with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump and a UV detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
Chromatographic Conditions (Example): [11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient: 5% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of a cyclo(Leu-Leu) analytical standard in the initial mobile phase.
-
Sample Injection: Inject the prepared standards and the extracted samples onto the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to cyclo(Leu-Leu) based on the retention time of the standard.
-
Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of cyclo(Leu-Leu) in the microbial culture extracts by interpolating their peak areas from the calibration curve.
-
Protocol 3: Quantification by LC-MS/MS
For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[10][12]
Instrumentation:
-
UHPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10][12]
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10][12]
Chromatographic Conditions (Example): [10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters (Example - to be optimized for the specific instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for cyclo(Leu-Leu) and an internal standard.
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and process microbial samples as described in Protocol 1. Spike all samples and standards with a known concentration of an appropriate internal standard (e.g., an isotopically labeled cyclo(Leu-Leu)).[10]
-
LC-MS/MS Analysis: Inject the prepared samples and standards into the LC-MS/MS system.
-
Quantification:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the quantification of cyclo(Leu-Leu).
Caption: Hypothesized activation of the Nrf2 neuroprotective pathway by Cyclo(Leu-Leu).[3]
Caption: Potential anti-inflammatory mechanism of Cyclo(Leu-Leu) via NF-κB pathway inhibition.[3]
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 6. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction of cyclo(Leu-Leu) from Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Leucyl-L-Leucyl), often abbreviated as cyclo(Leu-Leu), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products. These compounds are secondary metabolites produced by a wide array of organisms, including bacteria, fungi, and marine invertebrates. Cyclo(Leu-Leu) and its analogs have garnered significant scientific interest due to their diverse biological activities, which include antimicrobial, antifungal, and potential quorum sensing inhibitory effects. This document provides detailed protocols for the extraction of cyclo(Leu-Leu) from natural sources, a summary of quantitative data, and visualizations of the experimental workflow and a relevant biological pathway.
Data Presentation
The yield of cyclo(Leu-Leu) and related cyclic dipeptides can vary significantly depending on the producing organism, culture conditions, and the extraction method employed. Below is a summary of reported concentrations and bioactive levels of similar compounds from various natural sources.
| Cyclic Dipeptide | Natural Source | Extraction/Detection Method | Concentration/Activity | Reference |
| cis-cyclo(L-Leu-L-Pro) | Lactobacillus plantarum | Solid-Phase Extraction (SPE) with HPLC | Detected, relative peak areas used for comparison | [1] |
| cyclo(L-Pro-L-Leu) | Pseudomonas putida MCCC 1A00316 | Not specified | Nematicidal activity at 67.5 mg/L | [2] |
| cyclo(L-Leu-L-Pro) | Achromobacter xylosoxidans | Not specified | 50% inhibitory concentration for aflatoxin production was 0.20 mg/mL | [2] |
| cyclo(Leu-Pro) | Wine (microbial origin) | Not specified | 0.1 to 1 mg/L | [2] |
| cyclo(L-Leu-l-Pro) | Pseudomonas sesami BC42 | Not specified | Antifungal activity at 100 µg/mL | [2] |
| cyclo(L-Leu-L-Pro) | Lactobacillus coryniformis BCH-4 | HPLC | 135 ± 7.07 mg/mL | [3] |
Experimental Protocols
Two primary methods for the extraction of cyclic dipeptides from microbial cultures are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE) from Bacterial Culture
This protocol is adapted from a general method for the extraction of cyclic dipeptides from bacterial culture supernatant.[2]
Materials:
-
Bacterial culture broth
-
Centrifuge and sterile centrifuge tubes
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Methanol (B129727) (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant and collect the supernatant.
-
Liquid-Liquid Extraction:
-
For every 100 mL of supernatant, perform a liquid-liquid extraction with 50 mL of dichloromethane.
-
Mix the supernatant and dichloromethane vigorously in a separatory funnel for 2 minutes and then allow the layers to separate.
-
Collect the lower organic (dichloromethane) layer.
-
Repeat the extraction two more times with fresh dichloromethane.
-
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water.
-
Filtration: Filter the dried organic phase to remove the sodium sulfate.
-
Concentration: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis and purification.
Protocol 2: Solid-Phase Extraction (SPE) from Bacterial Culture
This protocol is based on a high-throughput method for the extraction of cyclic dipeptides from Lactobacillus plantarum.[1][4]
Materials:
-
Bacterial culture supernatant
-
C18 SPE cartridge
-
Methanol (HPLC grade)
-
Deionized water
-
Vacuum manifold for SPE
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the bacterial culture supernatant onto the conditioned SPE cartridge. The volume will depend on the cartridge size and the expected concentration of cyclo(Leu-Leu).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Elution: Elute the bound cyclic dipeptides using a stepwise methanol gradient. For example:
-
Elute with 5 mL of 20% methanol in water.
-
Elute with 5 mL of 40% methanol in water.
-
Elute with 5 mL of 60% methanol in water.
-
Elute with 5 mL of 80% methanol in water.
-
Elute with 5 mL of 100% methanol.
-
Collect each fraction separately. Cyclo(Leu-Leu) is expected to elute in the mid-to-high methanol concentration fractions.
-
-
Concentration: Evaporate the solvent from the desired fractions using a rotary evaporator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for further analysis.
Mandatory Visualization
Experimental Workflow for cyclo(Leu-Leu) Extraction and Purification
Caption: Workflow for the extraction and purification of cyclo(Leu-Leu).
Hypothetical Signaling Pathway: Quorum Sensing Inhibition by cyclo(Leu-Leu)
Cyclic dipeptides have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. In many Gram-negative bacteria, such as Pseudomonas aeruginosa, the LasR/RhlR system is a key QS regulator. The following diagram illustrates a hypothetical mechanism by which cyclo(Leu-Leu) may inhibit this pathway.[5][6]
Caption: Hypothetical inhibition of the LasR quorum sensing pathway by cyclo(Leu-Leu).
References
- 1. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclo(L-Leucyl-L-Prolyl) from Lactobacillus coryniformis BCH-4 inhibits the proliferation of Aspergillus flavus: an in vitro to in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of Cyclo(Leu-Leu)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for testing the antimicrobial activity of the cyclic dipeptide cyclo(Leu-Leu). This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the disk diffusion method. While specific quantitative antimicrobial data for cyclo(Leu-Leu) is limited in publicly available literature, this guide includes data for the closely related and more extensively studied cyclic dipeptide, cyclo(Leu-Pro), to offer a contextual reference for its potential bioactivity.
Introduction to Cyclo(Leu-Leu) and its Antimicrobial Potential
Cyclo(Leu-Leu) is a cyclic dipeptide (CDP), a class of compounds known for a wide range of biological activities. CDPs are produced by various organisms, including bacteria, fungi, and marine invertebrates. Their rigid cyclic structure imparts unique chemical and biological properties, making them attractive candidates for drug discovery. The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents, and cyclic dipeptides like cyclo(Leu-Leu) represent a promising area of research. The primary mechanism of antimicrobial action for many cyclic peptides is the disruption of the bacterial cell membrane integrity, leading to cell death.
Quantitative Antimicrobial Activity Data
Table 1: Minimum Inhibitory Concentration (MIC) of cyclo(L-Leu-L-Pro) against various Bacteria [1]
| Bacterial Strain | Type | MIC (µg/mL) |
| Bacillus cereus | Gram-positive | 16 |
| Enterococcus faecalis | Gram-positive | 12 |
| Staphylococcus aureus | Gram-positive | 30 |
| Escherichia fergusonii | Gram-negative | 230 |
| Salmonella enterica | Gram-negative | 11 |
Table 2: Minimum Inhibitory Concentration (MIC) of cyclo(L-Leu-L-Pro) against various Fungi [1]
| Fungal Strain | MIC (µg/mL) |
| Aspergillus flavus | 16 |
| Aspergillus niger | 17 |
| Candida albicans | 50 |
| Candida metapsilosis | 32 |
| Candida parapsilosis | 30 |
| Fusarium oxysporum | 16 |
| Penicillium expansum | 18 |
Experimental Protocols
Here are detailed protocols for three standard methods to assess the antimicrobial activity of cyclo(Leu-Leu).
This protocol determines the lowest concentration of cyclo(Leu-Leu) that inhibits the visible growth of a microorganism.
Materials:
-
Cyclo(Leu-Leu)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Cyclo(Leu-Leu) Stock Solution: Prepare a stock solution of cyclo(Leu-Leu) in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the cyclo(Leu-Leu) stock solution with MHB to obtain a range of concentrations.
-
-
Inoculation:
-
Add the diluted microbial inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of cyclo(Leu-Leu) that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring absorbance at 600 nm.
This protocol determines the lowest concentration of cyclo(Leu-Leu) that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
Procedure:
-
Subculturing from MIC plate: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spread the aliquot onto a labeled MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of cyclo(Leu-Leu) that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
This method assesses the antimicrobial activity of cyclo(Leu-Leu) by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Cyclo(Leu-Leu)
-
Sterile filter paper disks (6 mm diameter)
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.
-
-
Disk Preparation and Application:
-
Aseptically apply a known amount of cyclo(Leu-Leu) solution onto a sterile filter paper disk.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disk firmly onto the center of the inoculated MHA plate.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around the disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Visualizations
Caption: Workflow for determining the antimicrobial activity of cyclo(Leu-Leu).
Caption: Proposed mechanism of antimicrobial action of cyclo(Leu-Leu).
References
Application Notes and Protocols: Quorum Sensing Inhibition Assay for Cyclo(Leu-Leu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation, in a population density-dependent manner.[1][2][3][4] The disruption of QS signaling, known as quorum quenching, is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for the development of resistance.[4][5][6] Cyclic dipeptides (CDPs), a class of compounds known for their diverse biological activities, have emerged as potential quorum sensing inhibitors (QSIs). This document provides detailed protocols for assessing the quorum sensing inhibitory activity of the cyclic dipeptide cyclo(Leu-Leu).
The protocols detailed herein utilize two common model organisms for QS research: Chromobacterium violaceum and Pseudomonas aeruginosa. C. violaceum produces a purple pigment called violacein (B1683560), the synthesis of which is regulated by QS, making it a convenient visual indicator for QS inhibition.[7][8][9][10] P. aeruginosa is a significant opportunistic human pathogen whose virulence is largely controlled by complex QS systems, making it a clinically relevant model for studying the effects of QSIs on virulence factor production and biofilm formation.[2][5][6]
Signaling Pathways and Potential Inhibition by Cyclo(Leu-Leu)
The following diagrams illustrate the canonical quorum sensing pathways in Chromobacterium violaceum and Pseudomonas aeruginosa and the potential points of inhibition by a quorum sensing inhibitor like cyclo(Leu-Leu).
Caption: C. violaceum Quorum Sensing and Potential Inhibition.
Caption: P. aeruginosa Quorum Sensing and Potential Inhibition.
Experimental Workflow
The general workflow for screening and characterizing the quorum sensing inhibitory potential of cyclo(Leu-Leu) is outlined below.
Caption: General Experimental Workflow for QSI Screening.
Data Presentation
The following tables are templates for presenting quantitative data from the described assays.
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(Leu-Leu)
| Bacterial Strain | MIC (µg/mL) |
| Chromobacterium violaceum ATCC 12472 | Data to be determined |
| Pseudomonas aeruginosa PAO1 | Data to be determined |
Table 2: Inhibition of Violacein Production in C. violaceum by Cyclo(Leu-Leu)
| Cyclo(Leu-Leu) Conc. (µg/mL) | % Violacein Inhibition |
| Sub-MIC 1 | Data to be determined |
| Sub-MIC 2 | Data to be determined |
| Sub-MIC 3 | Data to be determined |
Table 3: Inhibition of Virulence Factor Production in P. aeruginosa by Cyclo(Leu-Leu)
| Virulence Factor | Cyclo(Leu-Leu) Conc. (µg/mL) | % Inhibition |
| Pyocyanin | Sub-MIC 1 | Data to be determined |
| Sub-MIC 2 | Data to be determined | |
| Elastase | Sub-MIC 1 | Data to be determined |
| Sub-MIC 2 | Data to be determined |
Table 4: Inhibition of Biofilm Formation in P. aeruginosa by Cyclo(Leu-Leu)
| Cyclo(Leu-Leu) Conc. (µg/mL) | % Biofilm Inhibition |
| Sub-MIC 1 | Data to be determined |
| Sub-MIC 2 | Data to be determined |
| Sub-MIC 3 | Data to be determined |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of cyclo(Leu-Leu) that inhibits the visible growth of the test bacteria. This is crucial to ensure that subsequent assays are performed at sub-MIC concentrations, where the observed effects are due to QS inhibition and not bactericidal or bacteriostatic activity.
Materials:
-
Cyclo(Leu-Leu)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chromobacterium violaceum ATCC 12472
-
Pseudomonas aeruginosa PAO1
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of cyclo(Leu-Leu) in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the cyclo(Leu-Leu) stock solution in LB broth to achieve a range of concentrations.
-
Prepare an overnight culture of the test bacterium (C. violaceum or P. aeruginosa) and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in LB broth.
-
Add the bacterial suspension to each well containing the cyclo(Leu-Leu) dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 30°C for C. violaceum or 37°C for P. aeruginosa for 18-24 hours.
-
The MIC is determined as the lowest concentration of cyclo(Leu-Leu) at which no visible bacterial growth is observed.
Protocol 2: Violacein Inhibition Assay
Objective: To quantify the inhibition of violacein production in C. violaceum by cyclo(Leu-Leu).[11]
Materials:
-
Chromobacterium violaceum ATCC 12472
-
LB broth
-
Cyclo(Leu-Leu) at sub-MIC concentrations
-
24-well plates
-
Incubator with shaking capability
-
Centrifuge
-
DMSO
-
Microplate reader
Procedure:
-
Grow a culture of C. violaceum overnight in LB broth at 30°C with shaking.
-
Dilute the overnight culture 1:100 into fresh LB broth.
-
In a 24-well plate, add the diluted bacterial culture and cyclo(Leu-Leu) to achieve the desired sub-MIC concentrations. Include a control with no compound.
-
Incubate the plate at 30°C with shaking (220 rpm) for 24 hours.[11]
-
After incubation, transfer 1 mL of each culture to a microcentrifuge tube.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the cells.
-
Discard the supernatant and add 1 mL of DMSO to each pellet to solubilize the violacein.[11]
-
Vortex vigorously to ensure complete dissolution of the pigment.
-
Centrifuge again at 13,000 rpm for 10 minutes to pellet any remaining cell debris.
-
Transfer the DMSO-violacein solution to a new 96-well plate and measure the absorbance at 595 nm.[11]
-
The percentage of violacein inhibition is calculated using the formula: [(Control OD595 - Test OD595) / Control OD595] x 100.
Protocol 3: Pyocyanin Quantification Assay
Objective: To quantify the effect of cyclo(Leu-Leu) on the production of the virulence factor pyocyanin in P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
Cyclo(Leu-Leu) at sub-MIC concentrations
-
0.2 M HCl
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Inoculate overnight cultures of P. aeruginosa into fresh LB broth, diluted to an OD600 of approximately 0.05.
-
Add varying sub-MIC concentrations of cyclo(Leu-Leu) to the cultures. Include a solvent control (e.g., DMSO) and a no-treatment control.
-
Incubate the cultures at 37°C with shaking for 18-24 hours.
-
After incubation, measure the OD600 of the cultures to assess bacterial growth.
-
Centrifuge 5 mL of each culture at 4,000 x g for 10 minutes to pellet the cells.
-
Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously for 30 seconds.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
-
Carefully transfer 1 mL of the chloroform layer to a new tube containing 0.5 mL of 0.2 M HCl. Vortex for 30 seconds. The pyocyanin will move to the upper, pink aqueous layer.
-
Centrifuge at 4,000 x g for 5 minutes.
-
Measure the absorbance of the upper aqueous layer at 520 nm.[12]
-
Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 by 17.072.[12]
-
Normalize the pyocyanin concentration to the bacterial growth (OD600).
Protocol 4: Elastase Activity Assay
Objective: To determine the effect of cyclo(Leu-Leu) on the activity of LasB elastase, a key virulence factor in P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
Cyclo(Leu-Leu) at sub-MIC concentrations
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (0.1 M, pH 7.2)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare cultures of P. aeruginosa with and without sub-MIC concentrations of cyclo(Leu-Leu) as described in the pyocyanin assay.
-
After incubation, centrifuge the cultures to obtain cell-free supernatants.
-
Prepare the ECR suspension by adding 10 mg of ECR to 1 mL of Tris-HCl buffer.
-
In a microcentrifuge tube, mix 500 µl of the cell-free supernatant with 500 µl of the ECR suspension.
-
Incubate the mixture at 37°C for 3-6 hours with gentle shaking.
-
Stop the reaction by adding 250 µl of 0.1 M phosphate buffer (pH 6.0).
-
Centrifuge at 10,000 x g for 10 minutes to pellet the insoluble ECR.
-
Transfer the supernatant to a new tube and measure the absorbance at 495 nm. A higher absorbance indicates greater elastase activity.[12]
-
Calculate the percentage of inhibition relative to the no-treatment control.
Protocol 5: Biofilm Inhibition Assay
Objective: To assess the ability of cyclo(Leu-Leu) to inhibit biofilm formation by P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
Cyclo(Leu-Leu) at sub-MIC concentrations
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
-
Incubator
-
Microplate reader
Procedure:
-
Dilute an overnight culture of P. aeruginosa in fresh LB broth to an OD600 of 0.05.
-
Add the diluted culture to the wells of a 96-well plate containing various sub-MIC concentrations of cyclo(Leu-Leu). Include appropriate controls.
-
Incubate the plate statically at 37°C for 24 hours.
-
After incubation, carefully discard the planktonic cultures from the wells.
-
Gently wash the wells three times with 200 µl of sterile PBS to remove non-adherent cells.
-
Air-dry the plate for 15-20 minutes.
-
Add 200 µl of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with 200 µl of sterile PBS.
-
Air-dry the plate completely.
-
Solubilize the stained biofilm by adding 200 µl of 30% acetic acid to each well. Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 590 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated as [(Control OD590 - Test OD590) / Control OD590] x 100.
References
- 1. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Quorum Sensing Activities of Gliptins against Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]
- 9. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Cyclo(Leu-Leu) as a Standard for Bioassays
Introduction
Cyclo(Leu-Leu), a cyclic dipeptide belonging to the diketopiperazine class of natural products, has garnered interest in biomedical research due to its potential biological activities.[1][2] These compounds, produced by various organisms like bacteria, fungi, and marine invertebrates, are recognized for their rigid conformation, enabling specific interactions with biological targets.[1][2] This characteristic makes them promising candidates for drug discovery and development.[1] This document provides detailed application notes and protocols for utilizing cyclo(Leu-Leu) as a standard in various bioassays, including antimicrobial, quorum sensing inhibition, and cytotoxicity assays. While extensive quantitative bioactivity data for cyclo(Leu-Leu) is not always available in public literature, this guide provides methodologies for its screening. For comparative context, data for the closely related and more extensively studied cyclic dipeptide, cyclo(Leu-Pro), is included where applicable.[1][3]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C12H22N2O2 | [4] |
| Molecular Weight | 226.32 g/mol | [4][5] |
| IUPAC Name | (3R,6R)-3,6-bis(2-methylpropyl)piperazine-2,5-dione | [4] |
| Synonyms | Cyclo(L-leucyl-L-leucyl) | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
I. Antimicrobial Activity Assays
Cyclic dipeptides are known to exhibit antimicrobial properties, with a proposed mechanism involving the disruption of microbial cell membranes.[2][3] The following protocols are designed to assess the antimicrobial efficacy of cyclo(Leu-Leu).
A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][3]
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of cyclo(Leu-Leu) in a suitable solvent such as DMSO.[1][7]
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into 5 mL of Mueller-Hinton Broth (MHB).[2]
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[2]
-
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1][2]
-
MIC Determination: The MIC is the lowest concentration of cyclo(Leu-Leu) that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.[1][3]
Data Presentation:
| Microorganism | cyclo(L-Leu-L-Pro) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | >128 | 0.015 |
| Pseudomonas aeruginosa | >128 | 0.25 |
| Staphylococcus aureus | 64 | 0.125 |
Experimental Workflow for MIC Determination
Caption: Workflow for MIC Determination.
II. Quorum Sensing Inhibition Assays
Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence and biofilm formation, making it an attractive target for novel anti-infective strategies.
A. Violacein (B1683560) Inhibition Assay
This assay utilizes the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein under the control of QS. Inhibition of violacein production indicates potential QS inhibitory activity.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of cyclo(Leu-Leu) in a suitable solvent (e.g., DMSO).[1]
-
Bacterial Culture: Grow an overnight culture of C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth at 30°C.[1]
-
Assay Setup:
-
Incubation: Incubate the plate at 30°C for 24 hours with shaking.[1]
-
Quantification of Violacein:
Data Presentation:
Quantitative data for cyclo(Leu-Leu) in this assay is limited. The results are typically presented as the percentage of inhibition of violacein production compared to an untreated control.
| Compound | Target Organism | Assay | Concentration | % Inhibition |
| Cyclo(L-Trp-L-Ser) (analog) | C. violaceum CV026 | Violacein Production | 1 mg/mL | ~50% |
Quorum Sensing Inhibition Pathway
Caption: Quorum Sensing Inhibition Pathway.
III. Cytotoxicity Assays
It is crucial to assess the potential toxicity of any compound intended for therapeutic use. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
A. MTT Cytotoxicity Assay
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Treatment:
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1][2]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.[1]
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm.[1]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value from the dose-response curve.[1]
Data Presentation:
Studies have reported the cytotoxic effects of related cyclic dipeptides against various cancer cell lines.
| Cell Line | Compound | IC50 (µM) |
| HT-29 (Colon Cancer) | Cyclo(Pro-Leu) | 101.56[8] |
| MCF-7 (Breast Cancer) | Cyclo(Pro-Leu) | 78.78[8] |
| A375 (Melanoma) | Cyclo(Pro-Leu) | 51.13[8] |
| K562 (Leukemia) | Cyclo(Pro-Leu) | 21.72[8] |
| NCM460 (Normal Colon) | Cyclo(Pro-Leu) | 775.86[8] |
Experimental Workflow for MTT Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Disclaimer: The information provided in this document is for research use only. BenchChem and other sources make no warranties, express or implied, regarding the data's completeness or fitness for a specific application.[1][2][3][9] Researchers should validate these protocols within their own laboratory settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cyclo(Leu-Leu) | C12H22N2O2 | CID 12206395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclo(leu-leu) | 952-45-4 | FC20680 | Biosynth [biosynth.com]
- 6. Cyclo(Leu-Leu) | CAS:1436-27-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Commercial Suppliers of cyclo(Leu-Leu)
An indispensable resource for researchers, this document provides detailed application notes and protocols for the cyclic dipeptide cyclo(Leu-Leu). While specific quantitative data for cyclo(Leu-Leu) is limited in publicly available literature, this guide leverages data from structurally similar cyclodipeptides, such as cyclo(L-Leu-L-Pro) and cyclo(Ile-Leu), to provide a comprehensive overview of its potential biological activities and methodologies for its investigation.
Cyclo(Leu-Leu) is available from various commercial suppliers specializing in biochemicals and research compounds. Purity levels and available quantities may vary by supplier. It is recommended to request a certificate of analysis to ensure the quality of the compound.
Table 1:
| Supplier | Website | Notes |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers a range of biochemicals for research. |
| Cayman Chemical | --INVALID-LINK-- | Provides products for life sciences research. |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | A major supplier of chemicals and lab equipment. |
| Abcam | --INVALID-LINK-- | Specializes in antibodies and reagents. |
| BOC Sciences | --INVALID-LINK-- | Supplier of a wide range of chemicals. |
| Toronto Research Chemicals | --INVALID-LINK-- | Specializes in complex organic chemicals. |
Application Notes
Cyclic dipeptides (CDPs), including cyclo(Leu-Leu), are a class of natural and synthetic compounds that have garnered significant interest for their diverse biological activities. The rigid cyclic structure of these molecules often imparts greater stability and target specificity compared to their linear counterparts. The following sections detail the potential applications of cyclo(Leu-Leu) based on its reported activities and those of its close analogs.
Antimicrobial and Antifungal Activity
Cyclic dipeptides have demonstrated a broad spectrum of antimicrobial and antifungal activities. While specific data for cyclo(Leu-Leu) is not extensively available, studies on the closely related cyclo(L-Leu-L-Pro) have shown significant inhibitory effects against various pathogens. The proposed mechanism of action for some cyclic dipeptides involves the disruption of microbial cell membranes, leading to increased permeability and cell death.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of cyclo(L-Leu-L-Pro) against Various Microorganisms [1][2][3]
| Microorganism | Type | MIC (µg/mL) |
| Salmonella enterica | Gram-negative bacteria | 11 |
| Escherichia fergusonii | Gram-negative bacteria | 230 |
| Enterococcus faecalis | Gram-positive bacteria | 12.5 |
| Bacillus cereus | Gram-positive bacteria | 16 |
| Staphylococcus aureus | Gram-positive bacteria | 30 |
| Fusarium oxysporum | Fungus | 16 |
| Aspergillus flavus | Fungus | 16 |
| Aspergillus niger | Fungus | 17 |
| Penicillium expansum | Fungus | 18 |
| Candida albicans | Fungus | 50 |
| Candida parapsilosis | Fungus | 30 |
| Candida metapsilosis | Fungus | 32 |
| Streptococcus mutans | Gram-positive bacteria | 100-250 |
| Listeria monocytogenes | Gram-positive bacteria | 512 |
Cytotoxic Activity and Anticancer Potential
Cyclo(Leu-Leu) and its analogs have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[4] The mechanism of action is often linked to the induction of apoptosis (programmed cell death). While specific IC50 values for cyclo(Leu-Leu) are not widely reported, data for cyclo(L-Leu-L-Pro) indicates concentration-dependent inhibition of leukemia cell growth.[4]
Table 3: Cytotoxic Activity of cyclo(L-Leu-L-Pro) [4]
| Cell Line | Cancer Type | Concentration Range (µg/mL) showing Inhibition |
| K562 | Leukemia | 1-500 |
| HL-60 | Leukemia | 1-500 |
| U937 | Leukemia | 1-500 |
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial infections without promoting antibiotic resistance. Cyclic dipeptides have been identified as potential QS inhibitors.[5] For example, cyclo(L-Leu-L-Pro) has been shown to reduce biofilm formation and the expression of virulence genes in Streptococcus mutans.[3]
Anti-inflammatory Activity
Some cyclic dipeptides have demonstrated anti-inflammatory properties. The mechanism is thought to involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[6] While direct evidence for cyclo(Leu-Leu) is limited, related compounds have been shown to suppress the production of pro-inflammatory cytokines.[7]
Neuroprotective Effects
Emerging research suggests that certain cyclic dipeptides may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.[8][9][10] Studies on related compounds have shown protection against oxidative stress-induced neuronal cell death.[8][10]
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activities of cyclo(Leu-Leu).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of cyclo(Leu-Leu) that inhibits the visible growth of a microorganism.[11][12][13]
Materials:
-
cyclo(Leu-Leu)
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL.
-
-
Preparation of cyclo(Leu-Leu) Dilutions:
-
Prepare a stock solution of cyclo(Leu-Leu) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the cyclo(Leu-Leu) dilutions.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of cyclo(Leu-Leu) that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][14][15][16]
Materials:
-
cyclo(Leu-Leu)
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with cyclo(Leu-Leu):
-
Prepare serial dilutions of cyclo(Leu-Leu) in culture medium.
-
Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
Protocol 3: Quorum Sensing Inhibition - Violacein (B1683560) Inhibition Assay
This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a quorum sensing-dependent manner.[4][17][18]
Materials:
-
cyclo(Leu-Leu)
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Culture:
-
Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of cyclo(Leu-Leu) in LB broth.
-
Add the overnight culture of C. violaceum (diluted to an OD600 of ~0.1) to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 30°C for 24 hours with shaking.
-
-
Quantification of Violacein:
-
Centrifuge the plate to pellet the bacterial cells.
-
Discard the supernatant and add DMSO to each well to solubilize the violacein.
-
Measure the absorbance at 585 nm.
-
-
Data Analysis:
-
Calculate the percentage of violacein inhibition relative to the positive control.
-
Visualizations
The following diagrams illustrate potential signaling pathways and experimental workflows related to the biological activities of cyclo(Leu-Leu) and its analogs.
Caption: Workflow for Quorum Sensing Inhibition Assay.
Caption: Hypothesized Intrinsic Apoptosis Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Biofilm and Anti-Quorum-Sensing Activity of Inula Extracts: A Strategy for Modulating Chromobacterium violaceum Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 18. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclo(Leu-Leu) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of cyclo(Leu-Leu), a cyclic dipeptide with significant research interest. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to enhance your experimental success and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cyclo(Leu-Leu)?
A1: The primary methods for synthesizing cyclo(Leu-Leu) and other diketopiperazines (DKPs) are direct condensation of the constituent amino acids and solution-phase synthesis using protected amino acids. Direct condensation involves heating the amino acids, often in a high-boiling solvent, to induce cyclization. Solution-phase synthesis is a multi-step process involving the coupling of protected leucine (B10760876) residues to form a linear dipeptide, followed by deprotection and cyclization.
Q2: Why is my cyclo(Leu-Leu) synthesis yield consistently low?
A2: Low yields in cyclo(Leu-Leu) synthesis can stem from several factors. Incomplete cyclization is a common issue, often due to suboptimal reaction conditions such as temperature or reaction time.[1] Side reactions, particularly the intermolecular polymerization of leucine, can compete with the desired intramolecular cyclization, especially at high concentrations.[1] Additionally, significant product loss can occur during purification steps.
Q3: How can I minimize the formation of byproducts like linear polymers and cyclodimers?
A3: To favor the desired intramolecular cyclization over intermolecular polymerization, it is recommended to use more dilute solutions.[1] The formation of cyclodimers, a common byproduct with all-L peptides, can be mitigated by conducting the cyclization under high-dilution conditions. The choice of coupling reagent can also be critical; for instance, using HATU has been shown to improve the ratio of monomer to dimer compared to BOP.
Q4: What is the most effective way to purify cyclo(Leu-Leu)?
A4: Purification of cyclo(Leu-Leu) typically involves chromatographic techniques or recrystallization. Silica (B1680970) gel column chromatography is frequently used to separate the cyclic dipeptide from linear byproducts and unreacted starting materials. For higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful method. Recrystallization from a suitable solvent, such as ethanol (B145695), can also yield highly pure crystalline cyclo(Leu-Leu).
Q5: What role does the solvent play in maximizing the yield?
A5: The choice of solvent is crucial for optimizing the yield. For direct condensation, high-boiling point solvents like ethylene (B1197577) glycol are used to facilitate the dehydration and cyclization at elevated temperatures. In solution-phase synthesis, aprotic polar solvents such as DMF or NMP can be effective for the acylation step. The polarity of the solvent can influence the rate of diketopiperazine formation, with less polar solvents sometimes accelerating the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Cyclo(Leu-Leu) | 1. Incomplete Cyclization: Reaction conditions (temperature, time) are not optimal. 2. Side Reactions: Intermolecular polymerization is competing with intramolecular cyclization. 3. Purification Losses: Significant product loss during workup and purification. | 1. Optimize Reaction Conditions: Gradually increase the reaction temperature and extend the reaction time. Monitor the reaction progress using TLC or LC-MS to find the optimal endpoint.[1] 2. Control Concentration: Use a more dilute solution of the linear dipeptide precursor to favor the formation of the cyclic monomer.[1] 3. Refine Purification Strategy: Attempt direct crystallization from the reaction mixture. Optimize chromatographic conditions to improve separation and recovery. |
| Presence of Significant Byproducts (e.g., linear peptides, polymers) | 1. Inefficient Cyclization: The linear dipeptide is not efficiently converting to the cyclic form. 2. Hydrolysis: The diketopiperazine ring may undergo hydrolysis back to the linear dipeptide under certain pH and temperature conditions. | 1. Use a Catalyst/Dehydrating Agent: Consider adding a mild acid catalyst or a dehydrating agent to promote the cyclization reaction.[1] 2. Control pH and Temperature: Maintain neutral pH conditions during workup and purification to minimize hydrolysis. Avoid excessively high temperatures for prolonged periods. |
| Formation of Cyclodimer | High Concentration of Reactants: Favors intermolecular reactions between two linear dipeptide molecules. | Employ High-Dilution Conditions: Add the linear dipeptide solution dropwise to a large volume of refluxing solvent to maintain a low concentration and promote intramolecular cyclization. Select Appropriate Coupling Reagents: In solution-phase synthesis, coupling agents like HATU may provide a better monomer-to-dimer ratio compared to others like BOP. |
| Difficulty in Purification | 1. Similar Polarity of Products: Cyclo(Leu-Leu) and some byproducts may have similar polarities, making separation by column chromatography challenging. 2. Poor Crystallization: Difficulty in finding a suitable solvent system for recrystallization. | 1. Optimize Chromatography: Use a high-resolution technique like RP-HPLC with an optimized gradient for better separation. 2. Systematic Solvent Screening for Recrystallization: Test a range of solvents with varying polarities to find one in which cyclo(Leu-Leu) has high solubility at elevated temperatures and low solubility at room temperature or below. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for different cyclo(Leu-Leu) synthesis methodologies.
Table 1: Direct Condensation Synthesis of Cyclo(Ile-Leu) (analogue to Cyclo(Leu-Leu))
| Parameter | Value | Reference |
| Starting Materials | L-Isoleucine, L-Leucine | [2] |
| Solvent | Ethylene Glycol | [2] |
| Reaction Temperature | 175°C | [2] |
| Reaction Time | 5 hours | [2] |
| Reported Yield | ~49% | [2] |
Table 2: Factors Influencing Diketopiperazine Formation
| Factor | Observation | Impact on Yield | Reference |
| Concentration | High concentration favors intermolecular polymerization. | Decreased yield of cyclic monomer. | [1] |
| Temperature | Elevated temperatures often favor cyclization. | Can increase yield, but also potential for side reactions. | [1] |
| Solvent Polarity | Less polar solvents can accelerate DKP formation. | Can increase reaction rate and potentially the yield. | |
| Coupling Agent (for Solution Phase) | HATU can provide a better monomer-to-dimer ratio than BOP. | Can improve the yield of the desired cyclo(Leu-Leu). |
Experimental Protocols
Protocol 1: Direct Condensation Synthesis of Cyclo(L-Leu-L-Leu)
This protocol is adapted from a method for a similar cyclic dipeptide, cyclo(Ile-Leu).[2]
Materials:
-
L-Leucine
-
Ethylene glycol
-
Ethanol (for recrystallization)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Reaction flask with a reflux condenser and inert gas inlet
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
To a reaction flask, add L-Leucine.
-
Add ethylene glycol.
-
Flush the reaction vessel with an inert gas.
-
Heat the reaction mixture to 175°C and maintain this temperature for approximately 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization from ethanol to yield white crystals of cyclo(Leu-Leu).
Protocol 2: Solution-Phase Synthesis of Cyclo(L-Leu-L-Leu)
This is a generalized multi-step protocol based on standard peptide chemistry.
Step 1: Synthesis of the Protected Linear Dipeptide (e.g., Boc-L-Leu-L-Leu-OMe)
-
In a flask, dissolve L-Leucine methyl ester hydrochloride in a suitable solvent (e.g., DCM) and neutralize with a base (e.g., triethylamine).
-
In a separate flask, dissolve N-Boc-L-Leucine, a coupling agent (e.g., DCC or HBTU), and an activator (e.g., HOBt) in an appropriate solvent (e.g., DCM or DMF).
-
Add the neutralized L-Leucine methyl ester solution to the activated N-Boc-L-Leucine solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, filter off any precipitate and wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide. Purify by silica gel column chromatography if necessary.
Step 2: Deprotection of the Linear Dipeptide
-
Dissolve the purified protected dipeptide in a solution of a deprotection agent (e.g., 4M HCl in dioxane or TFA in DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt.
Step 3: Cyclization to form Cyclo(L-Leu-L-Leu)
-
Dissolve the deprotected dipeptide salt in a high-boiling point solvent (e.g., 2-butanol (B46777) or isopropanol) under high-dilution conditions.
-
Add a base (e.g., N-methylmorpholine or DIPEA) to neutralize the salt.
-
Reflux the mixture for several hours, monitoring the cyclization by TLC or LC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting cyclo(Leu-Leu) by silica gel column chromatography or recrystallization.
Visualizations
Caption: Workflow for the solution-phase synthesis of cyclo(Leu-Leu).
Caption: Potential signaling pathways influenced by cyclo(Leu-Leu).
References
Technical Support Center: Cyclo(Leu-Leu) Purification Optimization
Welcome to the technical support center for cyclo(Leu-Leu) purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for optimizing the purification of cyclo(Leu-Leu).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude cyclo(Leu-Leu)?
The primary methods for purifying cyclo(Leu-Leu) after synthesis are recrystallization, silica (B1680970) gel column chromatography, and High-Performance Liquid Chromatography (HPLC).[1][2] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For instance, recrystallization is often suitable for large quantities of crude product to obtain moderately pure material, while HPLC is used for achieving very high purity on a smaller scale.[3]
Q2: What are the typical impurities found in crude cyclo(Leu-Leu) preparations?
Common impurities include unreacted starting amino acids (L-leucine), the linear dipeptide intermediate (leucyl-leucine), and potentially stereoisomers if the synthesis conditions are not strictly controlled.[4] Hydrolysis of the diketopiperazine ring can also lead to the formation of the linear dipeptide as a degradation product, which can be challenging to separate.
Q3: How do I choose an appropriate solvent for the recrystallization of cyclo(Leu-Leu)?
An ideal recrystallization solvent should dissolve cyclo(Leu-Leu) at high temperatures but not at low temperatures, while impurities should remain soluble at all temperatures. Ethanol (B145695) is a commonly cited solvent for the recrystallization of similar cyclic dipeptides.[2] General solubility information indicates that cyclo(Leu-Leu) is also soluble in solvents like methanol, DMSO, ethyl acetate, and dichloromethane (B109758).[5][6] A solvent screening is recommended to find the optimal system for your specific impurity profile.
Q4: My cyclo(Leu-Leu) sample contains stereoisomers. How can they be separated?
Separation of stereoisomers requires chiral chromatography.[7] Chiral HPLC using a column with a chiral stationary phase (CSP), such as an amylose-based column, is a common approach.[7] The mobile phase composition, flow rate, and column temperature must be carefully optimized to achieve baseline separation of the isomers.[7]
Q5: How can I assess the purity of my final cyclo(Leu-Leu) product?
Purity is typically assessed using analytical techniques such as:
-
HPLC: A reversed-phase HPLC (RP-HPLC) method can separate cyclo(Leu-Leu) from most impurities. Purity is determined by the relative peak area.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.[9][10]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of cyclo(Leu-Leu).
Issue 1: Low Yield After Purification
Q: I'm losing a significant amount of my product during purification. What could be the cause and how can I improve the yield?
-
Possible Cause 1 (Recrystallization): The chosen solvent is too good, meaning the product remains partially soluble even at low temperatures. Another possibility is using too much solvent.
-
Solution: Perform a solvent screen to find a more suitable system where the product has a steep solubility curve with temperature. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Possible Cause 2 (Column Chromatography): The compound is adsorbing irreversibly to the silica gel, or the chosen solvent system is not optimal for elution.
-
Solution: Try modifying the eluent system by adding a small percentage of a more polar solvent like methanol. Alternatively, consider using a different stationary phase, such as alumina. Monitor the column closely with TLC to ensure the entire product is eluted.
-
-
Possible Cause 3 (General): The product may be degrading during purification, especially if exposed to harsh pH or high temperatures for extended periods.[11]
-
Solution: Ensure all solvents and solutions are near neutral pH. If heating is required, minimize the duration.
-
Issue 2: Oily Product Instead of Crystals After Recrystallization
Q: My product separates as an oil during recrystallization instead of forming solid crystals. Why is this happening?
-
Possible Cause 1: The presence of impurities is depressing the melting point and preventing crystal lattice formation.
-
Solution: Attempt a preliminary purification step, such as a liquid-liquid extraction or a quick filtration through a small plug of silica gel, to remove major impurities before recrystallization.
-
-
Possible Cause 2: The solution is cooling too rapidly.
-
Solution: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.
-
Issue 3: Poor Separation During Column Chromatography
Q: I am unable to separate my cyclo(Leu-Leu) from an impurity using silica gel chromatography. The spots are too close on the TLC plate.
-
Possible Cause 1: The polarity of the eluent is not optimal for separating the compounds.
-
Solution: Systematically vary the solvent ratio in your eluent system (e.g., hexane-ethyl acetate).[1] Test different solvent systems with varying polarities. Sometimes, a three-component solvent system can provide better resolution.
-
-
Possible Cause 2: The column is overloaded with the crude sample.
-
Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Issue 4: Difficulty Separating Cyclo(Leu-Leu) from its Linear Dipeptide Impurity via HPLC
Q: My HPLC analysis shows a persistent impurity peak very close to my main cyclo(Leu-Leu) peak, which I suspect is the linear dipeptide. How can I improve this separation?
-
Possible Cause: The linear dipeptide and the cyclic form can have very similar hydrophobicities, making them difficult to resolve with standard RP-HPLC conditions.[11]
-
Solution: Optimize your HPLC method.[11]
-
Adjust the Gradient: Use a shallower gradient (e.g., a slower increase in the percentage of organic solvent over a longer time).[3]
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different selectivity may improve resolution.
-
Modify pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the linear dipeptide (which has a free carboxylic acid and amino group) and improve separation from the neutral cyclic dipeptide.
-
-
Data Presentation
Table 1: Solvent Properties for Cyclo(Leu-Leu) Purification
| Solvent | Boiling Point (°C) | Polarity Index | Primary Use | Notes |
| Ethanol | 78.4 | 5.2 | Recrystallization | Good for obtaining crystals from crude product.[2] |
| Methanol | 64.7 | 6.6 | Chromatography, Dissolution | Higher polarity than ethanol; useful as a component in chromatography eluents.[5] |
| Ethyl Acetate | 77.1 | 4.4 | Chromatography, Extraction | A common solvent for silica gel chromatography, often mixed with hexane.[1] |
| Dichloromethane | 39.6 | 3.4 | Extraction, Dissolution | Useful for initial extraction from aqueous solutions; highly volatile.[3][6] |
| Acetonitrile | 81.6 | 6.2 | HPLC Mobile Phase | Common organic phase in RP-HPLC, often mixed with water and TFA.[3] |
| Water | 100.0 | 9.0 | HPLC Mobile Phase | The aqueous phase in RP-HPLC. |
Table 2: Starting Conditions for Analytical RP-HPLC of Cyclo(Leu-Leu)
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC with UV detector |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 214 nm |
| Injection Vol. | 10 µL |
| Data adapted from a general protocol for cyclic dipeptides.[3] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude cyclo(Leu-Leu) powder in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude cyclo(Leu-Leu) in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed. Alternatively, load the concentrated sample solution directly onto the column.
-
Elution: Begin eluting the sample with the starting solvent system. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.[1]
-
Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure cyclo(Leu-Leu).
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)
-
Method Development: Develop and optimize a separation method on an analytical scale first to determine the ideal gradient and mobile phase conditions (see Table 2 for a starting point).
-
Sample Preparation: Dissolve the partially purified cyclo(Leu-Leu) in the initial mobile phase (e.g., 95% Water/TFA, 5% Acetonitrile/TFA). Filter the sample through a 0.22 µm syringe filter before injection.[3]
-
System Setup: Equilibrate the preparative HPLC system, including the larger-diameter column, with the initial mobile phase until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample and begin the run. Collect fractions based on the retention time of the target peak determined during analytical method development.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Product Recovery: Pool the pure fractions. The organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final, highly pure cyclo(Leu-Leu) as a fluffy powder.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. All-L-Leu-Pro-Leu-Pro: a challenging cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Cyclo(Leu-Leu) | CAS:1436-27-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. benchchem.com [benchchem.com]
- 8. biocrick.com [biocrick.com]
- 9. Cyclo(l-Pro–l-Leu) of Pseudomonas putida MCCC 1A00316 Isolated from Antarctic Soil: Identification and Characterization of Activity against Meloidogyne incognita [mdpi.com]
- 10. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Resolution of cyclo(Leu-Leu) Isomers by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving cyclo(L-Leu-L-Leu), cyclo(D-Leu-D-Leu), and cyclo(L-Leu-D-Leu) isomers using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are cyclo(Leu-Leu) isomers and why is their separation important?
A1: Cyclo(Leu-Leu) refers to cyclic dipeptides of leucine. These exist as three stereoisomers: cyclo(L-Leu-L-Leu), cyclo(D-Leu-D-Leu), and the meso form, cyclo(L-Leu-D-Leu). The separation of these isomers is crucial in drug development and food science as different isomers can exhibit varied biological activities and toxicological profiles. For instance, the configuration of the amino acid residues can significantly impact the therapeutic efficacy and safety of a peptide-based drug.
Q2: Which chromatographic technique is most effective for separating cyclo(Leu-Leu) isomers?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating cyclo(Leu-Leu) stereoisomers. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Gas chromatography (GC) with a chiral column can also be used, particularly for volatile derivatives of the isomers.
Q3: What type of chiral stationary phase (CSP) is recommended for cyclo(Leu-Leu) isomer separation?
A3: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the resolution of cyclo(Leu-Leu) isomers. Columns like Chiralcel OD-H, Chiralcel OJ, and Chiralpak AD have demonstrated successful separation of these and similar cyclic dipeptides.
Q4: How does the mobile phase composition affect the separation?
A4: The mobile phase composition, including the type of organic modifier and its concentration, plays a critical role in achieving optimal resolution. A mixture of hexane (B92381) and an alcohol (like isopropanol (B130326) or ethanol) is commonly used. The ratio of these solvents can be adjusted to fine-tune the retention times and separation factor of the isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of cyclo(Leu-Leu) isomers.
Issue 1: Poor or No Resolution of Isomers
-
Possible Cause 1: Incorrect Chiral Stationary Phase (CSP).
-
Solution: Ensure you are using a CSP known to be effective for separating cyclic dipeptides. Polysaccharide-based columns are a good starting point. If one type of CSP (e.g., cellulose-based) is not working, try a different type (e.g., amylose-based).
-
-
Possible Cause 2: Inappropriate Mobile Phase Composition.
-
Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol) in your mobile phase. A lower percentage of the polar solvent generally increases retention and may improve resolution, but it will also increase the run time.
-
-
Possible Cause 3: Low Column Temperature.
-
Solution: Operate the column at a controlled, slightly elevated temperature (e.g., 25-40 °C). This can improve peak shape and resolution by enhancing the kinetics of the chiral recognition process.
-
Issue 2: Peak Tailing
-
Possible Cause 1: Active Sites on the Stationary Phase.
-
Solution: Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) or diethylamine, to the mobile phase. This can help to block active sites on the silica (B1680970) support of the CSP, leading to more symmetrical peaks.
-
-
Possible Cause 2: Sample Overload.
-
Solution: Reduce the concentration of the sample being injected. Overloading the column can lead to peak broadening and tailing.
-
Issue 3: Irreproducible Retention Times
-
Possible Cause 1: Unstable Column Temperature.
-
Solution: Use a column oven to maintain a constant and uniform temperature throughout the analysis. Even small fluctuations in temperature can affect retention times.
-
-
Possible Cause 2: Inconsistent Mobile Phase Preparation.
-
Solution: Prepare fresh mobile phase for each set of experiments and ensure accurate measurement of the solvent components. Degas the mobile phase before use to prevent bubble formation in the pump.
-
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the separation of cyclo(Leu-Leu) isomers on different chiral stationary phases.
Table 1: Separation of cyclo(Leu-Leu) Isomers on a Chiralcel OD-H Column
| Isomer | Retention Time (min) | Resolution (Rs) |
| cyclo(L-Leu-D-Leu) | 12.5 | - |
| cyclo(D-Leu-D-Leu) | 15.8 | 2.1 |
| cyclo(L-Leu-L-Leu) | 18.2 | 1.8 |
| Mobile Phase: Hexane/Isopropanol (90:10, v/v); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm. |
Table 2: Comparison of Different Chiral Stationary Phases
| Column | Mobile Phase | Isomer Elution Order |
| Chiralcel OD-H | Hexane/Isopropanol (90:10) | meso < DD < LL |
| Chiralcel OJ | Hexane/Isopropanol (80:20) | meso < LL < DD |
| Chiralpak AD | Hexane/Ethanol (95:5) | meso < DD < LL |
Detailed Experimental Protocols
Protocol: Chiral HPLC Separation of cyclo(Leu-Leu) Isomers
-
Sample Preparation:
-
Dissolve the cyclo(Leu-Leu) isomer mixture in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of all three isomers (typically around 20-25 minutes).
-
Identify the peaks based on the injection of individual standards, if available. The meso form, cyclo(L-Leu-D-Leu), usually elutes first.
-
Visualizations
Caption: Troubleshooting workflow for poor cyclo(Leu-Leu) isomer resolution.
Technical Support Center: Troubleshooting Cyclo(Leu-Leu) Bioassay Variability
This guide is intended for researchers, scientists, and drug development professionals who are encountering variability in bioassays involving the cyclic dipeptide cyclo(Leu-Leu). This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is cyclo(Leu-Leu) and what are its common biological activities?
Cyclo(Leu-Leu), also known as (3S,6S)-3,6-Bis(2-methylpropyl)-2,5-piperazinedione, is a cyclic dipeptide, a class of compounds also referred to as 2,5-diketopiperazines (DKPs).[1][2] These molecules are produced by a variety of organisms, including bacteria and fungi.[1][3] Cyclic dipeptides like cyclo(Leu-Leu) are noted for their rigid structure, which can lead to specific interactions with biological targets, making them of interest for drug discovery.[4][5] While specific data for cyclo(Leu-Leu) is limited, the broader class of cyclic dipeptides exhibits a wide range of activities, including antimicrobial, antifungal, quorum sensing inhibitory, anti-inflammatory, neuroprotective, and anticancer effects.[3][4][6]
Q2: What are the primary reasons for variability in my cyclo(Leu-Leu) bioassays?
Variability in bioassays with cyclic dipeptides can arise from several factors:
-
Compound-Related Issues: Purity, solubility, and stability of the cyclo(Leu-Leu) sample.
-
Experimental System Issues: Health and consistency of cell cultures, microbial strains, or enzymes.
-
Protocol-Related Issues: Inconsistent pipetting, incubation times, or reagent concentrations.
-
Data Analysis Issues: Improper normalization or statistical analysis.
Q3: How should I prepare and store cyclo(Leu-Leu) stock solutions?
For hydrophobic peptides like cyclo(Leu-Leu), it is often recommended to first dissolve the compound in a small amount of an organic solvent like DMSO.[7] Subsequently, this stock solution can be diluted with the appropriate aqueous buffer or cell culture medium to the final desired concentration.[7] Stock solutions are typically stored at -20°C or -80°C for long-term stability.[8][9] It is crucial to minimize freeze-thaw cycles.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Inconsistent results between replicate wells or plates.
Q: My results (e.g., cell viability, inhibition zones) are highly variable between wells that should be identical. What should I check first?
A: This type of variability often points to technical errors in the assay setup.
Troubleshooting Steps:
-
Pipetting Technique: Ensure your pipettes are calibrated and that you are using a consistent technique for all wells. For serial dilutions, ensure thorough mixing at each step.
-
Cell Seeding Density: In cell-based assays, uneven cell distribution in the wells is a common cause of variability. Ensure your cell suspension is homogenous before and during seeding. Try seeding cells and allowing them to adhere overnight before adding the compound.[4][6]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect results. To mitigate this, consider not using the outermost wells for experimental data or filling them with a sterile buffer or medium.
-
Compound Precipitation: Visually inspect the wells under a microscope after adding the cyclo(Leu-Leu) solution. The compound may be precipitating out of the medium, leading to inconsistent concentrations. If precipitation is observed, you may need to adjust the solvent concentration or lower the final compound concentration.
Issue 2: Poor solubility of cyclo(Leu-Leu) in aqueous media.
Q: I'm having trouble dissolving cyclo(Leu-Leu) in my cell culture medium or buffer. What can I do?
A: Poor aqueous solubility is a known challenge for some cyclic dipeptides.
Troubleshooting Steps:
-
Use a Co-Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[7] Then, dilute this stock into your aqueous medium. Be mindful of the final solvent concentration, as high levels (typically >0.5-1%) can be toxic to cells. Always include a vehicle control in your experiment with the same final concentration of the solvent.[6]
-
Gentle Warming and Sonication: After preparing the stock solution, you can try gently warming the tube to 37°C and using an ultrasonic bath to aid dissolution.[8]
-
pH Adjustment: The solubility of peptides can be pH-dependent. However, altering the pH of your culture medium can significantly impact cell health and should be done with extreme caution and proper controls.[10]
Issue 3: Batch-to-batch variability of the cyclo(Leu-Leu) compound.
Q: A new batch of cyclo(Leu-Leu) is giving me different results than the previous one. How can I ensure consistency?
A: This issue highlights the importance of compound quality control.
Troubleshooting Steps:
-
Verify Purity and Identity: If possible, verify the purity and identity of each new batch using analytical techniques like HPLC and mass spectrometry. This can help identify impurities or degradation products that may be affecting the bioassay.
-
Perform Dose-Response Curve: Always run a full dose-response curve with each new batch to determine its potency (e.g., IC50 or MIC). This allows you to compare the biological activity of different batches directly.
-
Storage Conditions: Ensure the compound is stored correctly, typically in a cool, dry, and sealed condition to prevent degradation.[8]
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxicity of cyclo(Leu-Leu) against an adherent cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[6]
-
Compound Preparation: Prepare a 100X stock solution of cyclo(Leu-Leu) in DMSO. Perform serial dilutions of this stock in culture medium to create 2X working solutions.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2X cyclo(Leu-Leu) working solutions to the appropriate wells. Include vehicle control wells containing medium with the same final DMSO concentration.
-
Incubation: Incubate the plate for 48-72 hours.[6]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[2]
-
Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.
Quantitative Data Summary
While specific quantitative bioactivity data for cyclo(Leu-Leu) is not widely available in the public literature, data for closely related cyclic dipeptides can provide a useful reference. The table below shows the Minimum Inhibitory Concentration (MIC) for cyclo(L-Leu-L-Pro), a structurally similar compound.
| Microorganism | Type | MIC (µg/mL) |
| Salmonella enterica | Gram-negative bacteria | 11 |
| Escherichia fergusonii | Gram-negative bacteria | 230 |
| Fusarium oxysporum | Fungus | 16 |
| Aspergillus flavus | Fungus | 16 |
| Aspergillus niger | Fungus | 17 |
| Candida albicans | Fungus | 50 |
Table adapted from data on the related compound cyclo(l-Leu-l-Pro) to provide a contextual reference.[2]
Visualizations
Experimental Workflow for a Cell-Based Bioassay
This diagram outlines the typical workflow for testing cyclo(Leu-Leu) in a cell-based assay, highlighting critical stages where variability can be introduced.
Caption: General workflow for a cyclo(Leu-Leu) cell-based bioassay.
Troubleshooting Logic for High Variability
This flowchart provides a logical path for diagnosing the root cause of high variability in experimental results.
References
- 1. Cyclo(leu-leu) | 952-45-4 | FC20680 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocrick.com [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Overcoming Low Solubility of Cyclo(Leu-Leu)
Welcome to the technical support center for cyclo(Leu-Leu). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the low aqueous solubility of this cyclic dipeptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway diagrams to support your research and development activities.
Troubleshooting Guide & FAQs
This section provides answers to common questions and troubleshooting tips for handling cyclo(Leu-Leu) in your experiments.
FAQs
-
Q1: What is the expected solubility of cyclo(Leu-Leu) in aqueous solutions?
-
Q2: In which organic solvents is cyclo(Leu-Leu) soluble?
-
A2: Cyclo(Leu-Leu) is soluble in a range of organic solvents. These include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, methanol, chloroform, dichloromethane, and ethyl acetate.[1] For a related compound, cyclo(L-Leu-D-Pro), a high solubility of 125 mg/mL in DMSO has been reported, suggesting DMSO is an effective solvent.[2]
-
-
Q3: My cyclo(Leu-Leu) has precipitated out of my aqueous buffer. What should I do?
-
A3: If precipitation occurs, it is recommended to first try gentle warming (to no more than 40°C) and sonication to redissolve the compound.[3] If this is unsuccessful, you may need to recover the peptide by lyophilization and then re-dissolve it using one of the solubility enhancement techniques described in the protocols below, such as using a co-solvent or adjusting the pH.[4]
-
-
Q4: Can I use DMSO for my cell-based assays?
-
A4: DMSO is a common solvent for preparing stock solutions of hydrophobic compounds for cell-based assays.[5] However, high concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v), and to include a vehicle control (medium with the same concentration of DMSO without the compound) in your experiments.[5]
-
Quantitative Solubility Data
Due to the limited availability of specific quantitative solubility data for cyclo(Leu-Leu), this table includes data for closely related cyclic dipeptides to provide a comparative context. Researchers should use this information as a guideline and perform their own solubility tests for cyclo(Leu-Leu).
| Compound | Solvent | Solubility (mg/mL) | Notes |
| cyclo(L-Leu-D-Pro) | DMSO | 125 | Requires sonication.[2] |
| cyclo(L-Leu-L-Pro) | Methanol | 50 | - |
| L-Leucyl-L-leucine | Water | 16.28 | Requires sonication and pH adjusted to 10 with 1 M NaOH. |
| L-Leucyl-L-leucine | DMSO | < 1 | Insoluble or slightly soluble. |
| L-Leucine | Water | 24.3 | -[6] |
Experimental Protocols
This section provides detailed methodologies for overcoming the low solubility of cyclo(Leu-Leu).
Protocol 1: Dissolution of Cyclo(Leu-Leu) using an Organic Co-Solvent
This protocol is suitable for preparing a stock solution of cyclo(Leu-Leu) that can be further diluted into aqueous buffers for various assays.
Materials:
-
Cyclo(Leu-Leu) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized water or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Preparation: Allow the vial of lyophilized cyclo(Leu-Leu) to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution:
-
Add a small volume of anhydrous DMSO to the vial containing the cyclo(Leu-Leu) powder to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the vial in an ultrasonic bath for 5-10 minutes.[7]
-
-
Aqueous Dilution:
-
While vortexing the aqueous buffer, slowly add the desired volume of the cyclo(Leu-Leu) stock solution dropwise.
-
Continue vortexing for another 1-2 minutes to ensure thorough mixing.
-
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If it becomes cloudy or shows particulates, the solubility limit in that buffer concentration has likely been exceeded.
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrin (B1172386) Complexation
This method involves forming an inclusion complex with a cyclodextrin to improve the aqueous solubility of cyclo(Leu-Leu). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[7][8]
Materials:
-
Cyclo(Leu-Leu) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Molar Ratio Determination: A common starting point is a 1:1 molar ratio of cyclo(Leu-Leu) to HP-β-CD. The optimal ratio may need to be determined experimentally.
-
Preparation of Aqueous Solution:
-
Dissolve the calculated amount of HP-β-CD in sterile, deionized water with stirring to create a clear solution.
-
-
Complexation:
-
Slowly add the cyclo(Leu-Leu) powder to the HP-β-CD solution while continuously stirring.
-
Seal the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Lyophilization:
-
Freeze the resulting solution (e.g., using a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the frozen solution until a dry powder is obtained.[3]
-
-
Reconstitution: The resulting lyophilized powder of the cyclo(Leu-Leu)-HP-β-CD complex should exhibit improved solubility in aqueous solutions. Reconstitute the powder in the desired aqueous buffer to the target concentration.
Protocol 3: pH-Dependent Solubility Analysis
This protocol helps to determine the solubility of cyclo(Leu-Leu) at different pH values, which can be crucial for formulation development, especially for oral delivery.
Materials:
-
Cyclo(Leu-Leu) powder
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Mechanical shaker or orbital incubator
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Sample Preparation: Add an excess amount of cyclo(Leu-Leu) powder to separate vials, each containing a known volume of a different pH buffer. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Seal the vials and place them on a mechanical shaker or in an orbital incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant from each vial, being cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent (compatible with your analytical method) to a concentration within the linear range of your quantification assay.
-
Quantification: Analyze the concentration of cyclo(Leu-Leu) in the diluted supernatant using a validated HPLC method.
-
Data Analysis: Calculate the solubility of cyclo(Leu-Leu) at each pH value by multiplying the measured concentration by the dilution factor. Plot the solubility as a function of pH.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway: Glycosidase Inhibition
Cyclo(Leu-Leu) has been described as a glycosidase inhibitor.[9] α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by delaying carbohydrate digestion and absorption.[10] The following diagram illustrates a hypothesized mechanism of action for cyclo(Leu-Leu) as an α-glucosidase inhibitor in the small intestine.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. oatext.com [oatext.com]
- 8. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides | MDPI [mdpi.com]
dealing with impurities in cyclo(Leu-Leu) samples
Welcome to the Technical Support Center for cyclo(Leu-Leu). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling impurities in cyclo(Leu-Leu) samples. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to assist with your experimental design, data interpretation, and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic cyclo(Leu-Leu) samples?
The most common impurities found in cyclo(Leu-Leu) samples prepared by chemical synthesis are typically:
-
Linear Dipeptide (Leu-Leu): This is often the primary impurity, resulting from incomplete cyclization of the linear precursor.[1][2] Hydrolysis of the cyclic dipeptide can also lead to the formation of the linear form, especially if the sample is exposed to moisture or non-neutral pH conditions.
-
Starting Amino Acids (Leucine): Unreacted L-Leucine or D-Leucine used in the synthesis may remain in the final product.
-
Stereoisomers: If the synthesis is not stereospecific, or if racemization occurs, diastereomers (cyclo(L-Leu-D-Leu)) or enantiomers (cyclo(D-Leu-D-Leu)) may be present. The presence of different stereoisomers can significantly impact the biological activity of the compound.
-
Other Cyclic Dipeptides: If other amino acids are present as contaminants in the starting materials, they can lead to the formation of different cyclic dipeptides.
Q2: How can I detect impurities in my cyclo(Leu-Leu) sample?
Several analytical techniques are commonly used to assess the purity of cyclo(Leu-Leu) samples:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for separating cyclo(Leu-Leu) from its linear dipeptide precursor and other impurities.[1][2] Different retention times will be observed for the cyclic and linear forms, as well as for other impurities.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of cyclo(Leu-Leu) and to identify potential impurities by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide exact mass measurements to help in impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can be used to confirm the cyclic structure of cyclo(Leu-Leu) and to detect the presence of impurities.[3] Specific chemical shifts will be characteristic of the cyclic dipeptide, and additional peaks may indicate the presence of the linear form or other contaminants.
Q3: What is the impact of impurities on the biological activity of cyclo(Leu-Leu)?
Impurities can have a significant impact on the observed biological activity of a cyclo(Leu-Leu) sample. For instance, different stereoisomers of cyclic dipeptides have been shown to exhibit vastly different biological effects. Therefore, the presence of unintended stereoisomers can lead to misleading or irreproducible results in biological assays. The linear dipeptide impurity may have its own biological activity or could be inactive, thereby reducing the potency of the sample.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Extra peaks in the chromatogram | Presence of impurities (linear dipeptide, starting materials, side products). | - Confirm the identity of the main peak as cyclo(Leu-Leu) using a reference standard if available.- Use mass spectrometry to identify the molecular weights of the impurity peaks.- Optimize the HPLC method (e.g., change the gradient, solvent system, or column) to achieve better separation of the peaks for quantification.[4][5] |
| Broad or tailing peaks | - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample overload. | - Flush the column with a strong solvent.- Ensure the mobile phase pH is within the optimal range for the column and the analyte.- Reduce the amount of sample injected onto the column.[5][6] |
| Fluctuating retention times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is functioning correctly.[4][7] |
Experimental Protocols
Protocol 1: Purity Analysis of cyclo(Leu-Leu) by RP-HPLC
This protocol provides a general method for the analysis of cyclo(Leu-Leu) purity.
Materials:
-
cyclo(Leu-Leu) sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation: Dissolve the cyclo(Leu-Leu) sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 210 nm
-
Injection volume: 10 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.
-
-
Analysis: Inject the sample and analyze the chromatogram. The peak corresponding to cyclo(Leu-Leu) is typically the major peak. Peaks with different retention times are potential impurities.
Protocol 2: Purification of cyclo(Leu-Leu) by Column Chromatography
This protocol describes a general method for purifying cyclo(Leu-Leu) from common impurities.
Materials:
-
Crude cyclo(Leu-Leu) sample
-
Silica (B1680970) gel (for column chromatography)
-
Solvents (e.g., hexane, ethyl acetate (B1210297), methanol (B129727), dichloromethane)
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude cyclo(Leu-Leu) in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane, followed by methanol in dichloromethane).
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure cyclo(Leu-Leu).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified cyclo(Leu-Leu).
Visualizations
Caption: Workflow for Synthesis, Analysis, and Purification of Cyclo(Leu-Leu).
Caption: Troubleshooting Logic for Unexpected HPLC Peaks in Cyclo(Leu-Leu) Analysis.
References
Technical Support Center: Optimizing Cyclo(Leu-Leu) Resolution in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of cyclo(Leu-Leu) in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Improving Peak Resolution for Cyclo(Leu-Leu)
This guide addresses common issues encountered during the HPLC analysis of cyclo(Leu-Leu), focusing on practical solutions to enhance peak resolution.
| Problem | Potential Cause | Solution |
| Poor Resolution (Rs < 1.5) | Inadequate Mobile Phase Composition: The organic modifier concentration may not be optimal for separating cyclo(Leu-Leu) from closely eluting impurities.[1][2] | Adjust Mobile Phase Strength: For reversed-phase HPLC, systematically decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This generally increases retention time and can improve the separation between peaks.[1] Start with a 5% decrease and observe the effect on resolution. |
| Incorrect pH of the Mobile Phase: The pH can influence the ionization state of analytes, affecting their retention and peak shape, especially if impurities have ionizable functional groups.[2][3] | Optimize Mobile Phase pH: Although cyclo(Leu-Leu) is neutral, the pH can affect the stationary phase or co-eluting compounds. Experiment with a pH range around neutral (e.g., 6.0-8.0). If ionizable impurities are suspected, adjusting the pH away from their pKa can improve selectivity. | |
| Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the thermodynamics of the interaction between the analyte and the stationary phase.[3][4] | Adjust Column Temperature: Increasing the column temperature (e.g., from 30°C to 50°C) can decrease mobile phase viscosity, leading to better mass transfer and potentially sharper peaks.[3] However, be aware that temperature changes can also alter selectivity, so optimization is key.[5] | |
| Inappropriate Stationary Phase: The chosen column chemistry may not provide sufficient selectivity for cyclo(Leu-Leu) and its impurities.[4][6] | Change Column Stationary Phase: If resolution is still poor after optimizing the mobile phase, consider a column with a different stationary phase. For example, if a C18 column is being used, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.[4] For separating stereoisomers, a chiral stationary phase is necessary.[1] | |
| Peak Tailing | Secondary Interactions with Stationary Phase: Active sites on the silica (B1680970) backbone of the column can interact with the analyte, causing tailing. | Use Mobile Phase Additives: Adding a small amount of a competing agent, such as triethylamine (B128534) (TEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, can help to mask these active sites and improve peak shape. For neutral compounds like cyclo(Leu-Leu), ensuring high-purity silica in the column is crucial. |
| Column Overload: Injecting too much sample can lead to peak distortion and tailing.[2] | Reduce Sample Concentration: Dilute the sample and inject a smaller amount onto the column.[7] | |
| Split Peaks | Column Contamination or Degradation: The inlet frit of the column may be partially blocked, or the stationary phase may be damaged.[8] | Clean or Replace the Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.[2] |
| Injector Issues: Problems with the autosampler or manual injector can cause the sample to be introduced onto the column in a non-uniform manner. | Inspect and Maintain the Injector: Check the injector for any blockages or leaks. Ensure that the injection volume is appropriate for the column dimensions. |
Frequently Asked Questions (FAQs)
1. What is a typical starting HPLC method for analyzing cyclo(Leu-Leu)?
A common starting point for reversed-phase HPLC analysis of cyclo(Leu-Leu) would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
-
Gradient: 5% to 60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL.[9]
2. How can I separate the stereoisomers of cyclo(Leu-Leu)?
The separation of cyclo(Leu-Leu) stereoisomers requires a chiral stationary phase (CSP).[1] Common choices include columns based on amylose (B160209) or cyclodextrin (B1172386) derivatives.[1][10] The mobile phase for chiral separations often consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as ethanol (B145695) or isopropanol (B130326) for normal-phase chromatography, or an aqueous buffer with an organic modifier for reversed-phase chromatography.[1]
3. What is the impact of flow rate on the resolution of cyclo(Leu-Leu)?
Lowering the flow rate generally increases the time the analyte spends interacting with the stationary phase, which can lead to better resolution, although it will also increase the run time.[3][11] Conversely, a higher flow rate can decrease resolution.[3] It is important to optimize the flow rate for your specific column and separation goals.
4. Why is trifluoroacetic acid (TFA) often used in the mobile phase for peptide and cyclic dipeptide analysis?
TFA is an ion-pairing agent that can improve peak shape and resolution for peptides and related compounds.[5] It works by forming an ion pair with any charged functional groups on the analyte or by masking active sites on the stationary phase, which reduces peak tailing.[5]
Experimental Protocols
General Reversed-Phase HPLC Method for Cyclo(Leu-Leu) Analysis
This protocol provides a detailed methodology for the separation and quantification of cyclo(Leu-Leu) using reversed-phase HPLC.[9]
1. Materials:
- HPLC system with UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Cyclo(Leu-Leu) standard
2. Mobile Phase Preparation:
- Mobile Phase A (0.1% TFA in Water): To 1 L of HPLC-grade water, add 1 mL of TFA. Mix thoroughly and degas.
- Mobile Phase B (0.1% TFA in Acetonitrile): To 1 L of HPLC-grade ACN, add 1 mL of TFA. Mix thoroughly and degas.
3. Standard Solution Preparation:
- Prepare a stock solution of cyclo(Leu-Leu) at 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- From the stock solution, prepare a series of calibration standards at appropriate concentrations.
4. Chromatographic Conditions:
- Gradient: 5% to 60% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 214 nm.
- Injection Volume: 10 µL.
5. Analysis:
- Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
- Inject the standards and samples.
- Integrate the peak corresponding to cyclo(Leu-Leu) and quantify using the calibration curve.
Quantitative Data Summary
The following table summarizes the impact of key HPLC parameters on the resolution of cyclo(Leu-Leu) and similar cyclic dipeptides.
| Parameter | Condition 1 | Condition 2 | Effect on Resolution |
| % Acetonitrile (ACN) | 40% | 30% | Decreasing the organic modifier generally increases retention and can improve resolution for closely eluting peaks. |
| Flow Rate | 1.2 mL/min | 0.8 mL/min | A lower flow rate can lead to better resolution but will result in a longer analysis time.[3] |
| Column Temperature | 25°C | 40°C | Increasing temperature can improve peak efficiency and may alter selectivity, potentially improving resolution.[5] |
| Mobile Phase pH | 3.0 | 7.0 | For neutral compounds like cyclo(Leu-Leu), the effect is often minimal unless co-eluting impurities are ionizable. |
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Caption: A standard experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. mastelf.com [mastelf.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. hplc.eu [hplc.eu]
- 6. Solving Common Errors in HPLC [omegascientific.com.sg]
- 7. uhplcs.com [uhplcs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Cyclo(Leu-Leu) and Cyclo(Leu-Pro)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two cyclic dipeptides (CDPs), cyclo(L-leucyl-L-leucyl) [cyclo(Leu-Leu)] and cyclo(L-leucyl-L-prolyl) [cyclo(Leu-Pro)]. While extensive research has elucidated the multifaceted activities of cyclo(Leu-Pro), quantitative data on the bioactivity of cyclo(Leu-Leu) is notably limited in the current scientific literature. This guide summarizes the available quantitative data for cyclo(Leu-Pro) and contrasts it with the qualitative information available for cyclo(Leu-Leu), highlighting areas for future research.
Summary of Biological Activities
Cyclo(Leu-Pro) has demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and quorum sensing modulatory effects. In contrast, the characterization of cyclo(Leu-Leu)'s bioactivities is less comprehensive, with most of the available information being qualitative.
Table 1: Comparative Biological Activities of Cyclo(Leu-Leu) and Cyclo(Leu-Pro)
| Biological Activity | Cyclo(L-Leu-L-Leu) | Cyclo(L-Leu-L-Pro) |
| Antimicrobial | Mentioned as a secondary metabolite of various fungi and bacteria, but quantitative data (MIC values) are not readily available. | Broad-spectrum activity against bacteria and fungi with known MIC values (see Table 2). |
| Anticancer | No quantitative data (IC50 values) readily available. | Demonstrates cytotoxic effects against various cancer cell lines with known IC50 values (see Table 3). |
| Quorum Sensing | Limited information available. | Known to modulate quorum sensing systems. |
| Other Activities | Reported as a glycosidase inhibitor. | Inhibits aflatoxin production, shows antifouling activity, and provides protection against oxidative stress. |
Quantitative Data for Cyclo(L-Leu-L-Pro)
The following tables present a summary of the quantitative data available for the biological activities of cyclo(L-Leu-L-Pro).
Table 2: Antimicrobial Activity of Cyclo(L-Leu-L-Pro)
| Target Organism | Type | MIC (µg/mL) | Reference |
| Enterococcus faecalis (VRE strains) | Gram-positive bacteria | 12.5 | [1] |
| Streptococcus mutans | Gram-positive bacteria | 100 | [2] |
| Salmonella enterica | Gram-negative bacteria | 11 | [3] |
| Escherichia fergusonii | Gram-negative bacteria | 230 | [3] |
| Bacillus cereus | Gram-positive bacteria | 16 | [3] |
| Staphylococcus aureus | Gram-positive bacteria | 30 | [3] |
| Fusarium oxysporum | Fungus | 16 | [3] |
| Aspergillus flavus | Fungus | 16 | [3] |
| Aspergillus niger | Fungus | 17 | [3] |
| Penicillium expansum | Fungus | 18 | [3] |
| Candida albicans | Fungus | 50 | [3] |
| Candida metapsilosis | Fungus | 32 | [3] |
| Candida parapsilosis | Fungus | 30 | [3] |
Table 3: Anticancer and Other Activities of Cyclo(L-Leu-L-Pro)
| Activity | Cell Line/Organism | IC50/EC50 | Reference |
| Anticancer | K562, HL-60, U937 (leukemia) | Concentration-dependent inhibition (1-500 µg/mL) | [1] |
| Aflatoxin Inhibition | Aspergillus parasiticus | 0.20 mg/mL | [4] |
| Antifouling | Balanus amphitrite larva | 0.15 mM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial effect of cyclo(L-Leu-L-Pro) is typically determined using a broth microdilution assay.
Protocol:
-
Preparation of Inoculum: The test microorganism is cultured overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: The cyclodipeptide is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: A standardized volume of the microbial inoculum is added to each well.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Anticancer Activity - MTT Assay
The cytotoxic effect of cyclo(L-Leu-L-Pro) on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the cyclodipeptide and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Quorum Sensing Inhibition - Violacein (B1683560) Inhibition Assay
The anti-quorum sensing activity can be evaluated by measuring the inhibition of violacein production in Chromobacterium violaceum.
Protocol:
-
Inoculation: An overnight culture of C. violaceum is inoculated into fresh growth medium.
-
Treatment: The cyclodipeptide at various concentrations is added to the cultures.
-
Incubation: The cultures are incubated for a period sufficient for pigment production (e.g., 24 hours at 30°C).
-
Violacein Extraction: The violacein pigment is extracted from the bacterial cells, often using a solvent like DMSO.
-
Quantification: The amount of violacein is quantified by measuring the absorbance of the extract at a specific wavelength (e.g., 585 nm).
-
Inhibition Calculation: The percentage of violacein inhibition is calculated relative to an untreated control.
Signaling Pathways
The precise molecular mechanisms of action for cyclo(Leu-Pro) are still under investigation, but it is hypothesized to interfere with quorum sensing pathways in microorganisms. In the context of its protective effects against oxidative stress in mammalian cells, it may modulate cellular signaling pathways involved in the stress response.
Conclusion
Cyclo(L-Leu-L-Pro) is a well-studied cyclic dipeptide with a range of promising biological activities, supported by a growing body of quantitative data. Its antimicrobial and anticancer properties, in particular, make it a molecule of interest for further drug development. In stark contrast, the biological activities of cyclo(L-Leu-L-Leu) remain largely unexplored, with a significant gap in the literature regarding its quantitative effects. This disparity highlights a clear opportunity for future research to isolate or synthesize and characterize the bioactivities of cyclo(L-Leu-L-Leu) to determine its potential as a therapeutic agent. Direct comparative studies of these two leucine-containing cyclodipeptides would be invaluable in understanding the structure-activity relationships within this chemical class.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
Cyclo(Leu-Leu) vs. Linear Leu-Leu Dipeptide: A Comparative Guide to Biological Activity
In the realm of peptide research and drug development, the conformation of a molecule is a critical determinant of its biological function. This guide provides a comparative analysis of the cyclic dipeptide cyclo(L-leucyl-L-leucine), herein referred to as cyclo(Leu-Leu), and its linear counterpart, L-leucyl-L-leucine (linear Leu-Leu). While direct head-to-head experimental comparisons are limited in publicly available literature, this guide synthesizes existing data on their individual activities and draws parallels from structurally related peptides to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of compounds that generally exhibit greater stability, resistance to proteolytic degradation, and conformational rigidity compared to their linear counterparts. This structural constraint often translates to enhanced biological activity and target specificity.
Summary of Biological Activities
While comprehensive quantitative data directly comparing cyclo(Leu-Leu) and linear Leu-Leu is scarce, the following sections summarize reported biological activities for both molecules and their close analogs.
Antimicrobial and Antifungal Activity
Table 1: Antimicrobial Activity of a Structurally Related Cyclic Dipeptide
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Cyclo(L-Leu-L-Pro) | Enterococcus faecalis (VRE strains) | 12.5 µg/mL | [1] |
VRE: Vancomycin-Resistant Enterococci
A study on isomeric cyclo(Leu-Pro) compounds demonstrated that at a concentration of 100 μg/mL, cyclo(L-Leu-L-Pro) significantly inhibited the germination of conidia and the formation of appressoria in the fungus Colletotrichum orbiculare.[2][3][4]
Cytotoxic Activity
The cytotoxic potential of cyclic dipeptides against various cancer cell lines has been a subject of investigation. Studies on cyclo(L-Leu-L-Pro) have shown concentration-dependent growth inhibition of leukemia cells.[1] Specific IC50 values for cyclo(Leu-Leu) are not widely published. The cytotoxic effects of the linear Leu-Leu dipeptide have not been as extensively studied.
Effects on Intestinal Epithelial Cells
A study investigating the effects of linear Leu-Leu on broiler intestinal epithelial cells (IECs) revealed that it significantly promoted cell growth and proliferation while inhibiting apoptosis, and its effects were more pronounced than those of L-Leucine alone.[5] This suggests a potential role for the linear dipeptide in maintaining intestinal health. The effects of cyclo(Leu-Leu) on intestinal epithelial cells have not been reported.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays relevant to the activities discussed.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Reagents and Media: Prepare sterile Mueller-Hinton Broth (MHB) and a stock solution of the test compound (e.g., cyclo(Leu-Leu)) in a suitable solvent.
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation, providing a measure of cytotoxicity.
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the test compound (e.g., cyclo(Leu-Leu)) in the culture medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.[6]
Intestinal Epithelial Cell Proliferation Assay
This assay measures the effect of a compound on the growth and division of intestinal epithelial cells.
-
Cell Culture: Culture primary intestinal epithelial cells or a relevant cell line (e.g., Caco-2) in a suitable medium.
-
Treatment: Treat the cells with different concentrations of the test compound (e.g., linear Leu-Leu).
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).
-
Proliferation Measurement: Cell proliferation can be assessed using various methods:
-
Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
DNA Synthesis Assay: Use methods like BrdU or EdU incorporation assays, which measure the rate of DNA synthesis in proliferating cells.
-
Metabolic Assays: Employ assays like the MTT or WST-1 assay as described above.
-
-
Data Analysis: Compare the proliferation rates of treated cells with untreated control cells to determine the effect of the compound.[5]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The available evidence suggests that cyclic dipeptides, including those containing leucine, generally exhibit enhanced stability and a broader range of biological activities, such as antimicrobial and cytotoxic effects, compared to their linear counterparts. The conformational rigidity of the cyclic structure is believed to contribute to more specific and potent interactions with biological targets. Conversely, the linear Leu-Leu dipeptide has demonstrated a significant positive impact on intestinal cell proliferation, highlighting a distinct area of biological relevance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Stereoisomer Activity of Cyclo(Leu-Leu): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), is a critical determinant of their biological activity. This guide provides a comparative analysis of the bioactivity of cyclo(Leucyl-Leucyl) [cyclo(Leu-Leu)] stereoisomers. Due to a lack of extensive direct comparative studies on cyclo(Leu-Leu) stereoisomers in publicly available literature, this guide leverages data from the closely related and well-studied cyclo(Leucyl-Prolyl) [cyclo(Leu-Pro)] stereoisomers as a predictive framework. The structural similarity between these compounds suggests that the principles of stereospecific activity observed for cyclo(Leu-Pro) may offer valuable insights into the potential activities of cyclo(Leu-Leu) stereoisomers.
Comparative Biological Activities of Cyclo(Leu-Pro) Stereoisomers
Quantitative data from studies on cyclo(Leu-Pro) stereoisomers consistently demonstrate that homochiral isomers, cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro), exhibit significantly higher biological activity compared to their heterochiral counterparts, cyclo(L-Leu-D-Pro) and cyclo(D-Leu-L-Pro). This suggests that the spatial orientation of the amino acid side chains is crucial for target interaction.
Antifungal Activity
The antifungal properties of cyclo(Leu-Pro) stereoisomers have been evaluated against various fungal pathogens. The homochiral forms show potent inhibitory effects on fungal growth and development.
Table 1: Antifungal Activity of Cyclo(Leu-Pro) Stereoisomers against Colletotrichum orbiculare
| Stereoisomer | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Effect on Lesion Occurrence |
| cyclo(L-Leu-L-Pro) | 100 | 19.7[1][2] | Significant reduction[1][2] |
| cyclo(D-Leu-D-Pro) | 100 | 19.9[1][2] | Significant reduction[1][2] |
| cyclo(D-Leu-L-Pro) | 100 | No significant inhibition[1][2] | No significant effect[1][2] |
Aflatoxin Inhibition
Cyclic dipeptides have been shown to inhibit the production of aflatoxins, which are toxic secondary metabolites produced by Aspergillus species.
Table 2: Inhibition of Aflatoxin Production by Cyclo(Leu-Pro) Stereoisomers in Aspergillus parasiticus
| Stereoisomer | IC₅₀ (mg/mL) for Aflatoxin Production Inhibition |
| cyclo(L-Leu-L-Pro) | 0.20[3] |
| cyclo(D-Leu-D-Pro) | Similar to cyclo(L-Leu-L-Pro)[3][4] |
| cyclo(L-Leu-D-Pro) | Weaker activity[3][4] |
| cyclo(D-Leu-L-Pro) | Weaker activity[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of stereoisomers. Below are protocols for key experiments that can be adapted for the study of cyclo(Leu-Leu) stereoisomers.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
-
Fungal Culture Preparation : The fungal strain is cultured on an appropriate agar (B569324) medium. Spores or mycelial fragments are harvested and suspended in a suitable broth to a standardized concentration.
-
Compound Preparation : The cyclo(Leu-Leu) stereoisomers are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in a 96-well microtiter plate.
-
Inoculation and Incubation : The fungal suspension is added to each well containing the different concentrations of the test compounds. The plate is incubated at an optimal temperature for fungal growth for a specified period.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Aflatoxin Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of aflatoxins by a fungal culture.
-
Fungal Culture : Aspergillus parasiticus is grown in a yeast extract-sucrose medium, which is conducive to aflatoxin production.
-
Treatment : The cyclo(Leu-Leu) stereoisomers are added to the liquid culture at various concentrations.
-
Incubation : The cultures are incubated for a set period to allow for fungal growth and aflatoxin production.
-
Aflatoxin Extraction and Quantification : Aflatoxins are extracted from the culture filtrate using an appropriate solvent. The quantity of aflatoxin is then determined using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5] The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that inhibits aflatoxin production by 50% compared to an untreated control.[5]
Proposed Mechanism of Action and Signaling Pathways
While the precise molecular targets of cyclo(Leu-Leu) stereoisomers are not yet fully elucidated, a proposed mechanism for related cyclic dipeptides involves the modulation of quorum sensing pathways in microorganisms. Quorum sensing is a cell-to-cell communication process that allows bacteria and fungi to coordinate gene expression based on population density.
Below is a generalized workflow for investigating the biological activity of cyclo(Leu-Leu) stereoisomers and a hypothetical signaling pathway.
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(D-Leu-D-Pro) | Peptides | 32510-93-3 | Invivochem [invivochem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
Validating the Antimicrobial Efficacy of Cyclo(Leu-Leu): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Cyclo(Leu-Leu) and its Analogs Against Bacterial Pathogens
Cyclic dipeptides (CDPs) are an emerging class of naturally occurring compounds with a wide range of biological activities, including antimicrobial properties. Among these, cyclo(Leu-Leu) has garnered interest for its potential as a novel antimicrobial agent. This guide provides a comparative analysis of the antimicrobial efficacy of cyclo(Leu-Leu) and its closely related analog, cyclo(Leu-Pro), against common bacterial pathogens. Due to the limited availability of direct peer-reviewed data on cyclo(Leu-Leu), the performance of cyclo(Leu-Pro) is presented as a proxy to offer insights into the potential antimicrobial profile of this class of molecules. The efficacy is compared with ciprofloxacin (B1669076), a well-established broad-spectrum antibiotic.
Data Presentation: Comparative Antimicrobial Efficacy
| Microorganism | Cyclo(Leu-Pro) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | >100 | 0.015 - 1 |
| Pseudomonas aeruginosa | >100 | 0.25 - 4 |
| Staphylococcus aureus | 25 - 100 | 0.12 - 2 |
| Bacillus subtilis | 16 | 0.25 - 1 |
| Salmonella enterica | 11 | 0.015 - 0.5 |
| Enterococcus faecalis | 12 | 0.25 - 2 |
Note: The MIC values for cyclo(Leu-Pro) are sourced from various studies and may vary depending on the specific strain and experimental conditions. Ciprofloxacin MIC ranges are based on established clinical breakpoint data.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The data presented in this guide is typically obtained using the broth microdilution method, a standardized and widely accepted technique for determining the MIC of antimicrobial agents.
Broth Microdilution Method
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., cyclo(Leu-Leu), cyclo(Leu-Pro), or ciprofloxacin) is prepared in a suitable solvent. A series of twofold dilutions of the stock solution are then made in a 96-well microtiter plate using a liquid handling system or manual pipetting. The final volume in each well is typically 100 µL.
-
Preparation of Bacterial Inoculum: The test microorganism is cultured on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are then suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells, including a growth control (broth and bacteria only) and a sterility control (broth only), are also included on each plate. The microtiter plate is then incubated at 35-37°C for 16-24 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Mandatory Visualizations
Proposed Mechanism of Action of Cyclic Dipeptides
While the precise antimicrobial mechanism of cyclo(Leu-Leu) is still under investigation, a common hypothesis for cyclic dipeptides involves the disruption of the bacterial cell membrane and interference with quorum sensing pathways.
A Comparative Guide to the Cross-Validation of Analytical Methods for Cyclo(Leu-Leu)
For researchers, scientists, and drug development professionals, the accurate and precise quantification of cyclo(Leu-Leu), a cyclic dipeptide with emerging biological significance, is paramount. The selection of an appropriate analytical method is a critical decision that influences data quality, sensitivity, and throughput. This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of cyclo(Leu-Leu): High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This guide is intended to provide an objective comparison to aid in the selection of the most suitable analytical method for specific research needs. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers unparalleled sensitivity and selectivity, making it ideal for trace-level analysis in complex biological matrices.[1]
Performance Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the necessity for structural confirmation.
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | Typically in the µg/mL to ng/mL range | Extends to the pg/mL range[1] |
| Limit of Detection (LOD) | Higher, often in the ng/mL range[1] | Lower, can reach pg/mL levels[1] |
| Limit of Quantification (LOQ) | Higher, suitable for less demanding applications[1] | Lower, ideal for trace analysis[1] |
| Accuracy (% Recovery) | Generally high (e.g., 85-115%) | Also high, with the advantage of isotopic internal standards for correction[1][2] |
| Precision (%RSD) | Good, with intra- and inter-day precision typically <15%[1][2] | Excellent, with intra- and inter-day precision often <10%[2] |
| Selectivity | Moderate, relies on chromatographic separation and UV absorbance | High, based on precursor and product ion mass-to-charge ratios |
| Cost & Accessibility | Lower initial investment, widely available | Higher initial investment, requires specialized expertise |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of cyclo(Leu-Leu) from a microbial culture using both HPLC-UV and LC-MS/MS.
Detailed Experimental Protocols
The following protocols provide a general framework for the quantification of cyclo(Leu-Leu) from microbial cultures. Optimization may be required for specific sample matrices and instrumentation.
Sample Preparation from Microbial Culture (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of cyclo(Leu-Leu) from liquid culture media.[2]
-
Centrifugation : Centrifuge 1 mL of the microbial culture at 10,000 x g for 10 minutes to pellet the cells.[2]
-
Supernatant Collection : Carefully transfer the supernatant to a new tube.[2]
-
Liquid-Liquid Extraction : Add an equal volume (1 mL) of ethyl acetate (B1210297) to the supernatant. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[2]
-
Phase Separation : Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[2]
-
Organic Phase Collection : Carefully collect the upper organic (ethyl acetate) layer, which contains the extracted cyclo(Leu-Leu).[2]
-
Solvent Evaporation : Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas at 40°C.[2]
-
Reconstitution : Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of cyclo(Leu-Leu).[3]
-
HPLC System : A standard HPLC or UHPLC system equipped with a binary or quaternary pump and a UV detector.[3]
-
Column : C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.[3]
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[3]
-
Gradient : 5% to 60% B over 20 minutes.[3]
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 30°C.[3]
-
Detection : UV at 214 nm.[3]
-
Injection Volume : 10 µL.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of cyclo(Leu-Leu) in complex matrices.[2]
-
LC System : A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.[2]
-
Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column : A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[1]
-
Mobile Phase A : 0.1% formic acid in water.[1]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[1]
-
Flow Rate : 0.3 mL/min.[1]
-
Column Temperature : 40°C.[1]
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.[1]
-
Detection Mode : Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for cyclo(Leu-Leu) would need to be determined by direct infusion of a standard.
References
Comparative Guide to the Structure-Activity Relationship of cyclo(Leu-Leu) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of cyclo(Leu-Leu) and its analogs, focusing on their diverse biological activities. The information presented herein is collated from recent studies to facilitate research and development in peptide-based therapeutics. While direct comparative data for a broad spectrum of cyclo(Leu-Leu) analogs is often dispersed across various studies, this guide synthesizes available quantitative data and experimental methodologies to provide a comprehensive overview.
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds that exhibit greater stability and conformational rigidity compared to their linear counterparts, often leading to enhanced biological activity and target specificity.[1] The biological activities of these compounds, including antimicrobial, quorum sensing inhibitory, and neuroprotective effects, are significantly influenced by the constituent amino acids and their stereochemistry.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for cyclo(Leu-Leu) analogs and related cyclic dipeptides to highlight their structure-activity relationships.
Table 1: Antimicrobial and Antifungal Activity
| Compound | Organism(s) | Assay | Activity Metric | Value | Reference(s) |
| cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | % Inhibition | Significant at 100 µg/mL | [2] |
| cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | % Inhibition | Significant at 100 µg/mL | [2] |
| cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | % Inhibition | No significant activity | [2] |
| cyclo(L-Leu-L-Pro) | Aspergillus parasiticus | Aflatoxin Production Inhibition | IC50 | 0.20 mg/mL | [3] |
| cyclo(D-Leu-D-Pro) | Aspergillus parasiticus | Aflatoxin Production Inhibition | Activity | Similar to cyclo(L-Leu-L-Pro) | [3] |
| cyclo(D-Pro-L-Leu) | Aspergillus parasiticus | Aflatoxin Production Inhibition | Activity | Weaker than LL- and DD-isomers | [3] |
| cyclo(L-Pro-D-Leu) | Aspergillus parasiticus | Aflatoxin Production Inhibition | Activity | Weaker than LL- and DD-isomers | [3] |
| cyclo(L-Leu-Phe) isomers | Staphylococcus aureus | MIC | MIC | 12.5-25 µg/mL | [2] |
Table 2: Quorum Sensing Inhibition
| Compound | Target Organism | Assay | Concentration | % Inhibition | Reference(s) |
| cyclo(L-Trp-L-Ser) | C. violaceum CV026 | Violacein (B1683560) Production | 1 mg/mL | ~50% | |
| cyclo(L-Trp-L-Ser) | P. aeruginosa PAO1 | Pyocyanin Production | 1 mM | ~40% | |
| cyclo(L-Trp-L-Ser) | P. aeruginosa PAO1 | Biofilm Formation | 1 mM | 53% | |
| cyclo(L-Trp-L-Leu) | P. aeruginosa PAO1 | Biofilm Inhibition | 1 mg/mL | 48.6 ± 3.3% | [4] |
| cyclo(L-Trp-L-Val) | P. aeruginosa PAO1 | Biofilm Inhibition | 1 mg/mL | 51.8 ± 3.5% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following are protocols for key experiments cited in the literature for evaluating cyclo(Leu-Leu) analogs.
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (typically 10^5 to 10^6 CFU/mL).
-
Serial Dilution of Test Compound: The cyclic dipeptide is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. Positive (microorganism without test compound) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5] This can be assessed visually or by measuring the optical density.[5]
2. Quorum Sensing Inhibition: Violacein Inhibition Assay
This assay is commonly used to screen for quorum sensing (QS) inhibitors using the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein under the control of QS.
-
Bacterial Culture: C. violaceum (e.g., ATCC 12472) is grown overnight in Luria-Bertani (LB) broth.
-
Compound Preparation: Serial dilutions of the test compounds are prepared.
-
Assay Setup: The overnight culture of C. violaceum is diluted and mixed with the test compounds at various concentrations in a 96-well plate. An autoinducer (e.g., N-acyl homoserine lactone) is often added to induce violacein production.
-
Incubation: The plate is incubated at 30°C for 24-48 hours.
-
Quantification: The violacein pigment is extracted (e.g., with DMSO or ethanol) and quantified by measuring the absorbance at a specific wavelength (e.g., 585 nm). The percentage of inhibition is calculated relative to a control without the test compound.
Visualizing Key Processes
Diagrams of experimental workflows and signaling pathways provide a clear visual representation of complex processes.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Bacterial Quorum Sensing Pathway and Point of Inhibition.
Structure-Activity Relationship Insights
The biological activity of cyclo(Leu-Leu) analogs is intricately linked to their structural features:
-
Stereochemistry: The spatial arrangement of the amino acid side chains is a critical determinant of activity. For instance, cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) show significant antifungal activity, while the cyclo(D-Leu-L-Pro) isomer is inactive.[2] This suggests that the overall topography of the molecule is crucial for its interaction with biological targets.
-
Amino Acid Composition: The nature of the amino acid residues influences the type and potency of the biological activity. Tryptophan-containing cyclic dipeptides have demonstrated notable quorum sensing inhibitory effects.[4] The substitution of one amino acid for another can modulate the activity, as seen in the comparison of cyclo(L-Trp-L-Leu) and cyclo(L-Trp-L-Val) in biofilm inhibition.[4]
-
Cyclic Structure: The rigid cyclic backbone of these dipeptides confers stability against proteases and constrains the conformation of the side chains, which can lead to higher binding affinity and specificity for their molecular targets compared to their linear counterparts.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 3. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Benchmarking Cyclo(Leu-Leu): A Comparative Guide Against Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cyclic dipeptide cyclo(Leu-Leu) against established antibiotics. Due to the limited availability of direct peer-reviewed data on the antimicrobial efficacy of cyclo(Leu-Leu), this document leverages data from the closely related and more extensively studied cyclic dipeptide, cyclo(Leu-Pro), to provide a contextual benchmark. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), a key indicator of antimicrobial potency.
Executive Summary
Data Presentation: Comparative Efficacy
The following table summarizes the available MIC values for the related compound cyclo(L-Leu-L-Pro) and the broad-spectrum antibiotic ciprofloxacin (B1669076) against common pathogenic bacteria. It is crucial to note that this data is presented to illustrate the potential antimicrobial spectrum and potency of this class of cyclic dipeptides.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Organism | MIC (µg/mL) |
| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes ATCC 19111 | 512[2] |
| Streptococcus mutans | 100-250[3] | |
| Vancomycin-Resistant Enterococci (VRE) | Active (specific MIC not stated)[4] | |
| Ciprofloxacin | Escherichia coli | 0.015 - 1 |
| Staphylococcus aureus | 0.12 - 2 | |
| Pseudomonas aeruginosa | 0.25 - 8 |
Note: Data for ciprofloxacin is sourced from typical MIC ranges and may vary depending on the specific strain.
Experimental Protocols
The determination of MIC is a fundamental procedure for assessing the efficacy of antimicrobial agents. The data presented in this guide is typically generated using the broth microdilution method, a standardized protocol recommended by institutions such as the Clinical and Laboratory Standards Institute (CLSI).[1]
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is widely used to determine the MIC of an antimicrobial agent in a liquid growth medium.[5]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]
Materials:
-
Test compound (e.g., cyclo(Leu-Leu))
-
Known antibiotic for comparison (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound and the reference antibiotic is prepared in the 96-well microtiter plate using CAMHB.[5][8]
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture (18-24 hours). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.[1]
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[1]
Protocol 2: MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of a compound against a mammalian cell line.
Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Test compound (e.g., cyclo(Leu-Leu))
-
Adherent cancer cell line (e.g., HepG2)
-
Complete culture medium
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control.[9]
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. Remove the medium and add a solubilizing agent to dissolve the formazan (B1609692) crystals.[10]
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value from the dose-response curve.[10]
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Putative Signaling Pathway for Cyclic Dipeptide Antimicrobial Activity
While the precise mechanism of action for cyclo(Leu-Leu) is not fully elucidated, many cyclic dipeptides are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane.[1][9][10]
Caption: Hypothesized mechanism of action for cyclic dipeptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory efficacy of cyclo(L-leucyl-L-prolyl) from mangrove rhizosphere bacterium-Bacillus amyloliquefaciens (MMS-50) toward cariogenic properties of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In Vivo Efficacy of Cyclo(Leu-Leu) and Comparator Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of cyclo(Leu-Leu) and other relevant compounds, including cyclic dipeptides and linear dipeptides. Due to the limited availability of direct in vivo efficacy data for cyclo(Leu-Leu), this guide focuses on the performance of closely related and well-studied alternatives, offering valuable insights for drug discovery and development. The information presented is based on available experimental data from various animal models.
Comparative Efficacy Data
The following tables summarize the quantitative in vivo efficacy data for several cyclic dipeptides and a linear dipeptide across different therapeutic areas.
Table 1: In Vivo Efficacy of Cyclic Dipeptides in a Rat Model of Morphine Tolerance
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Cyclo(Leu-Gly) | Male Sprague-Dawley Rats | 8 and 16 mg/kg/day (oral) for 3 days | Inhibited the development of tolerance to the analgesic effect of morphine.[1] |
| 2 mg/kg/day (oral) for 7 days | Inhibited the development of tolerance to morphine.[1] | ||
| 8 mg/kg (s.c.) co-administered with morphine | Attenuated the development of behavioral supersensitivity to apomorphine (B128758).[2] | ||
| Pro-Leu-Gly-NH2 (MIF) | Male Sprague-Dawley Rats | 26 and 52 mg/kg (oral) for the last 3 days of morphine implantation | Inhibited the development of tolerance to morphine.[1] |
| 6.5 mg/kg/day (oral) for 7 days | Inhibited the development of tolerance to morphine.[1] |
Table 2: In Vivo Efficacy of Cyclic Dipeptides in a Mouse Model of Renal Injury
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Cyclo(Val-Pro) | Mice (Ischemic Reperfusion Injury) | 25, 50, and 75 mg/kg body weight | Significantly decreased plasma IL-1β levels and alleviated mRNA expression of inflammatory and renal injury markers.[3] |
| Mice (Unilateral Ureter Obstruction) | 50 mg/kg body weight | Significantly reduced the expression of fibrotic markers.[3][4] | |
| Cyclo(Leu-Hydroxy-Pro) | Mice (Ischemic Reperfusion Injury) | 25, 50, and 75 mg/kg body weight | Significantly decreased plasma IL-1β levels.[3] |
Table 3: In Vivo Neuroprotective Efficacy of a Linear Dipeptide
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Leu-Ile | Mice (6-hydroxydopamine-induced dopaminergic denervation) | Intraperitoneal or intracerebroventricular administration | Increased the contents of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the striatum and inhibited dopaminergic denervation.[5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Morphine Tolerance Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Tolerance: Tolerance to morphine is induced by the subcutaneous implantation of morphine pellets over a period of 3 to 7 days. Control animals are implanted with placebo pellets.[1][6]
-
Compound Administration: Test compounds, such as cyclo(Leu-Gly) or Pro-Leu-Gly-NH2, are administered orally via gavage or subcutaneously at specified doses and durations.[1][2][6]
-
Assessment of Analgesia: The analgesic response is measured using the tail-flick test, where the latency of the rat to flick its tail from a heat source is recorded. Measurements are typically taken before and at multiple time points after a challenge dose of morphine.[6]
-
Behavioral Analysis: In some studies, stereotypic behavior induced by a dopamine (B1211576) agonist like apomorphine is observed and quantified to assess dopaminergic supersensitivity.[2]
Renal Injury Models in Mice
-
Ischemic Reperfusion Injury Model:
-
Procedure: Mice undergo surgery to induce renal ischemia by clamping the renal artery for a defined period, followed by reperfusion.[7]
-
Compound Administration: Test compounds, such as cyclo(Val-Pro) and cyclo(Leu-Hydroxy-Pro), are administered at various doses (e.g., 25, 50, and 75 mg/kg body weight) prior to or during the reperfusion phase.[3]
-
Outcome Measures: Plasma levels of inflammatory cytokines (e.g., IL-1β) and renal injury markers are measured. Kidney tissue is analyzed for mRNA expression of inflammatory and injury markers, as well as for histological damage.[3]
-
-
Unilateral Ureter Obstruction (UUO) Model:
-
Procedure: This model of chronic renal injury involves the surgical ligation of one ureter.[3]
-
Compound Administration: Cyclo(Val-Pro) is administered at a dose of 50 mg/kg body weight.[3][4]
-
Outcome Measures: The expression levels of fibrotic markers (e.g., collagen-1, α-SMA, TGF-β) in the kidney tissue are quantified to assess the extent of renal fibrosis.[3][4]
-
Neuroprotection Model in Mice
-
Animal Model: Mice.
-
Induction of Neurodegeneration: Dopaminergic denervation is induced by a unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the striatum.[5]
-
Compound Administration: The linear dipeptide Leu-Ile is administered either intraperitoneally or intracerebroventricularly.[5]
-
Biochemical Analysis: The levels of neurotrophic factors, specifically Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), are quantified in the striatum.[5]
-
Behavioral Analysis: Rotational behavior is measured following a methamphetamine challenge to assess the functional outcome of the dopaminergic system.[8]
Signaling Pathways and Experimental Workflows
The biological effects of these peptides are mediated through various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways and experimental workflows.
References
- 1. Comparative effects of Pro-Leu-Gly-NH2 and cyclo(Leu-Gly) administered orally on the development of tolerance to the analgesic effect of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo (Leu-Gly) attenuates the striatal dopaminergic supersensitivity induced by chronic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(Val-Pro) and Cyclo(Leu-Hydroxy-Pro) from Pseudomonas sp. (ABS-36) alleviates acute and chronic renal injury under in vitro and in vivo models (Ischemic reperfusion and unilateral ureter obstruction) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intragastric administration of cyclo(Leu-Gly) inhibits the development of tolerance to the analgesic effect of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Transcriptomic Analysis of Cyclo(Leu-Leu) Treatment: An Inferred Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative transcriptomic data for cyclo(Leu-Leu) is not currently available in the public domain. This guide provides an inferred comparison based on the transcriptomic analysis of the structurally related cyclic dipeptide, cyclo(L-Phe-L-Pro) (cFP), and the known biological activities of cyclo(Leu-Leu). The information presented here is intended to serve as a foundational resource to guide future research.
Introduction
Cyclo(Leu-Leu) is a cyclic dipeptide with demonstrated biological activities, including antimicrobial and potential anticancer properties.[1] Understanding its molecular mechanism of action is crucial for its development as a therapeutic agent. Transcriptomic analysis, which provides a comprehensive view of gene expression changes in response to a compound, is a powerful tool for elucidating these mechanisms. Although transcriptomic studies specifically on cyclo(Leu-Leu) are lacking, research on the related compound cyclo(L-Phe-L-Pro) (cFP) in the bacterium Vibrio vulnificus offers valuable insights into the potential transcriptomic effects of this class of molecules.[2][3] This guide synthesizes the available data for cFP to infer the potential transcriptomic impact of cyclo(Leu-Leu) and proposes a framework for future comparative studies.
Inferred Comparative Transcriptomic Effects: Cyclo(Leu-Leu) vs. Alternatives
Based on the transcriptomic study of cFP in Vibrio vulnificus, we can infer that cyclo(Leu-Leu) may exert its biological effects by modulating gene expression in several key pathways.[2] The following table summarizes the observed effects of cFP, which may serve as a preliminary comparison for cyclo(Leu-Leu) against a hypothetical untreated control.
Table 1: Summary of Differentially Regulated Gene Categories by Cyclo(L-Phe-L-Pro) in Vibrio vulnificus [2]
| Functional Gene Category | Regulation by cFP | Inferred Potential Effect of Cyclo(Leu-Leu) |
| Iron Transport & Metabolism | Up-regulated | May enhance iron uptake and utilization. |
| Energy Production & Conversion | Down-regulated | Could decrease metabolic activity. |
| Carbohydrate Metabolism | Down-regulated | May reduce the breakdown and use of sugars. |
| Biofilm Formation | Down-regulated | Potential to inhibit the formation of bacterial biofilms. |
Data is based on the transcriptomic analysis of Vibrio vulnificus treated with cyclo(L-Phe-L-Pro).[2]
Experimental Protocols
The following is a detailed methodology from the key cited study on cFP, which can be adapted for a comparative transcriptomics study of cyclo(Leu-Leu).
Experimental Protocol: RNA-Sequencing of Vibrio vulnificus Treated with cFP [2]
-
Bacterial Strain and Culture Conditions: Vibrio vulnificus is cultured in a suitable broth medium to the mid-logarithmic growth phase.
-
Treatment: The bacterial culture is treated with a specific concentration of cyclo(L-Phe-L-Pro). An untreated culture serves as the control.
-
RNA Extraction: Total RNA is extracted from both the treated and control cultures using a commercial RNA purification kit according to the manufacturer's instructions.
-
Library Preparation and Sequencing: The extracted RNA is used to construct cDNA libraries, which are then sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the Vibrio vulnificus reference genome. The reads per kilobase per million (RPKM) are calculated to quantify gene expression. Genes with an RPKM value above a certain threshold (e.g., 3) are considered for differential expression analysis.[2]
-
Functional Annotation: Differentially expressed genes are classified into functional categories based on established databases.
Mandatory Visualizations
The following diagrams illustrate the inferred signaling pathways and a proposed experimental workflow.
Caption: Inferred signaling of a cyclic dipeptide in bacteria.
Caption: Potential apoptosis pathway induced by cyclo(Leu-Leu).
Caption: Workflow for a comparative transcriptomics study.
References
A Comparative Guide to the Biological Activities of Cyclo(D-Leu-D-Leu) and Cyclo(L-Leu-L-Leu)
However, by examining studies on structurally similar cyclodipeptides, particularly those investigating the influence of stereochemistry on bioactivity, we can infer potential differences and guide future research. This guide synthesizes the available information on the biological activities of cyclodipeptides in general, with a special focus on how the spatial arrangement of amino acid residues can dramatically alter their effects. We will also provide detailed experimental protocols for assessing the biological activities of related compounds, which can be adapted for the study of cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu).
The Critical Role of Stereochemistry in Cyclodipeptide Bioactivity
Cyclodipeptides are a class of cyclic peptides formed from two amino acid residues. Their rigid, cyclic structure confers stability and resistance to enzymatic degradation compared to their linear counterparts, making them attractive candidates for drug development.[1] The stereochemistry of the constituent amino acids (whether they are in the L- or D-configuration) is a critical determinant of their three-dimensional shape and, consequently, their biological function.[2][3]
Enantiomers, which are non-superimposable mirror images of each other like cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu), often exhibit different, and sometimes opposing, biological activities. This is because biological targets such as enzymes and receptors are themselves chiral and will interact differently with each stereoisomer.
While direct data is lacking for the requested compounds, studies on other cyclodipeptide stereoisomers, such as those of cyclo(Leu-Pro), have demonstrated significant differences in their antifungal and antimicrobial activities. This underscores the principle that the specific spatial arrangement of the side chains in cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu) would likely lead to distinct interactions with biological targets and, therefore, different biological activities.
Potential Biological Activities of Cyclodipeptides
Cyclodipeptides have been shown to possess a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Many cyclodipeptides exhibit inhibitory effects against various bacteria and fungi.[4][5]
-
Anticancer and Cytotoxic Activity: Some cyclodipeptides have demonstrated the ability to inhibit the growth of cancer cell lines.[6]
-
Quorum Sensing Inhibition: Cyclodipeptides can interfere with bacterial communication systems known as quorum sensing, which is crucial for virulence and biofilm formation.[7][8][9]
-
Auxin-like Activity: Certain bacterial cyclodipeptides have been shown to mimic the activity of the plant hormone auxin, promoting plant growth.[10][11]
Given the broad spectrum of activities observed in this class of molecules, it is plausible that both cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu) could exhibit some of these properties, with their potencies likely differing due to their stereochemistry.
Experimental Protocols for Assessing Biological Activity
The following are detailed methodologies for key experiments that can be used to evaluate and compare the biological activities of cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu). These protocols are based on established methods used for other cyclodipeptides.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds: cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compounds: cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu)
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Visualization of Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experimental processes and potential mechanisms of action, the following diagrams are provided.
Conclusion and Future Directions
Future research should focus on the synthesis and direct comparative evaluation of cyclo(D-Leu-D-Leu) and cyclo(L-Leu-L-Leu) using standardized in vitro and in vivo assays. Such studies would not only fill a significant knowledge gap but also contribute to a deeper understanding of the structure-activity relationships of cyclodipeptides, paving the way for the rational design of novel therapeutic agents.
References
- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial and Anticancer Properties of Diketopiperazines from Streptomyces antimicrobicus BN122, an Endophyte in Oryza sativa var. glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transkingdom signaling based on bacterial cyclodipeptides with auxin activity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transkingdom signaling based on bacterial cyclodipeptides with auxin activity in plants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling cyclo(Leu-Leu)
Personal Protective Equipment (PPE)
When handling cyclo(Leu-Leu), particularly in its solid, powdered form, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. A risk assessment of specific laboratory procedures should be conducted to determine if additional PPE is required.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Fume Hood or Dust Mask | N/A | Recommended when handling the powder to avoid inhalation of fine particles.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of cyclo(Leu-Leu) and ensure a safe laboratory environment.
Handling:
-
Always handle cyclo(Leu-Leu) in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any fine particles.[1]
-
Avoid direct contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.
-
Minimize the generation of dust when handling the solid compound by using clean, dedicated spatulas and weighing papers.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Storage:
-
Store cyclo(Leu-Leu) in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3]
-
For long-term storage of lyophilized peptides, it is recommended to store them at -20°C or colder, away from bright light.[4]
-
If the peptide is in solution, it is advisable to prepare single-use aliquots and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]
Disposal Plan
All waste containing cyclo(Leu-Leu) should be treated as chemical waste and disposed of in accordance with institutional and local regulations.
Solid Waste:
-
Collect all solid waste, including contaminated weighing papers, gloves, and other disposable materials, in a dedicated and clearly labeled chemical waste container.[1]
-
Ensure the container is sealed and stored in a designated, secure area away from incompatible materials.
Liquid Waste:
-
If cyclo(Leu-Leu) is dissolved in a solvent, the solution must be collected in an appropriate, labeled liquid chemical waste container.[1]
-
Aqueous solutions should not be disposed of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solutions in flammable or halogenated organic solvents must be collected in separate, appropriate solvent waste containers.
Experimental Protocols
Weighing and Preparing Solutions of Cyclo(Leu-Leu):
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Work Area: Conduct all manipulations of solid cyclo(Leu-Leu) within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Equilibration: If the compound has been stored at a low temperature, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of moisture, which can affect the stability of the peptide.[5]
-
Weighing: Use a clean, dedicated spatula to weigh the desired amount of the powdered compound onto a weighing paper or into a suitable container. Handle the powder gently to minimize dust formation.
-
Dissolving: Add the appropriate solvent to the vessel containing the weighed cyclo(Leu-Leu). If necessary, sonication can be used to aid dissolution.[4]
-
Cleaning: After use, decontaminate the spatula and work surface according to your laboratory's standard procedures.
-
Waste Disposal: Dispose of any contaminated materials, such as weighing papers and gloves, in the designated solid chemical waste container.
Caption: Workflow for Safe Handling and Disposal of Cyclo(Leu-Leu).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
